(14Z)-14-Eicosenoic acid
Description
Properties
IUPAC Name |
(Z)-icos-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-95-4 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(14Z)-14-Eicosenoic Acid in Marine Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(14Z)-14-Eicosenoic acid, a monounsaturated omega-6 fatty acid, is a less common isomer of eicosenoic acid found within the vast biochemical landscape of marine organisms. While its counterparts, such as gondoic acid (11-eicosenoic acid), are more frequently documented, this compound presents a unique area of interest for novel drug discovery and understanding of lipid metabolism in marine ecosystems. This technical guide provides a comprehensive overview of the known natural sources, analytical methodologies for its identification, and potential, though currently under-investigated, biological significance. The information is curated to support researchers in the fields of marine biology, natural product chemistry, and pharmacology.
Natural Sources of this compound
The occurrence of this compound in marine life appears to be limited and in low concentrations based on current scientific literature. The most definitive identification of this fatty acid has been in a marine invertebrate.
Marine Invertebrates
A key documented source of this compound is the marine sponge Tedania dirhaphis .[1] Sponges are known for their complex and often unique lipid profiles, suggesting they may be a promising phylum for discovering organisms that synthesize or accumulate this particular fatty acid.
While direct evidence in other invertebrates is scarce, the broader class of eicosenoic acids (20:1) has been identified in various marine animals. It is plausible that this compound exists in trace amounts in other invertebrates, but has not been specifically identified or quantified in broad-spectrum fatty acid profiling studies.
Fish
Research into the fatty acid composition of marine fish has extensively documented various isomers of eicosenoic acid, with gondoic acid (cis-11-eicosenoic acid) often being a significant component. While this compound has been mentioned in the context of being a potential product of fatty acid chain elongation, specific quantitative data confirming its natural occurrence in significant amounts in marine fish is not yet available in the reviewed literature. One study noted its use as an internal standard, which may suggest its rarity in the organisms being studied.
Marine Algae and Bacteria
Marine microalgae and bacteria are the primary producers of many polyunsaturated fatty acids that move up the marine food web. While various polyunsaturated fatty acids containing a double bond at the 14th position, such as (5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid, have been found in red algae, the specific monounsaturated this compound has not been prominently reported in these organisms.[2] Further targeted studies on the lipid profiles of diverse marine microbial species are required to ascertain its presence and abundance.
Quantitative Data
Quantitative data specifically for this compound in marine organisms is exceptionally limited. Most studies provide data for the total eicosenoic acid (20:1) content or focus on more abundant isomers.
Table 1: Quantitative Data for Eicosenoic Acid (20:1) in Select Marine Organisms
| Organism Category | Species Example | Total 20:1 (% of total fatty acids) | Specific Isomer Data for 14Z-20:1 | Reference |
| Sponges | Tedania dirhaphis | Data not specified | Present in small quantities | [1] |
| Fish | General | 0.7 - 10.5 | Not specified | |
| Algae | General | Variable | Not specified | |
| Bacteria | General | Variable | Not specified |
Note: The data for total 20:1 is provided for context, as specific quantification for the (14Z) isomer is largely unavailable.
Experimental Protocols
The analysis of this compound follows the general workflow for fatty acid analysis from biological matrices. The key steps involve lipid extraction, saponification and derivatization to fatty acid methyl esters (FAMEs), followed by chromatographic separation and identification.
Lipid Extraction
Total lipids are extracted from homogenized marine organism tissue using a solvent system, typically a mixture of chloroform and methanol, following established methods such as the Bligh-Dyer or Folch procedures.
Diagram 1: General Workflow for Lipid Extraction
Caption: Workflow for total lipid extraction from marine samples.
Saponification and Derivatization to FAMEs
The extracted lipids are saponified using a strong base (e.g., NaOH or KOH in methanol) to release the fatty acids from their glycerol backbone. The free fatty acids are then esterified, most commonly to fatty acid methyl esters (FAMEs), using a reagent such as boron trifluoride (BF3) in methanol or acidic methanol. FAMEs are more volatile and less polar than free fatty acids, making them suitable for gas chromatography.
Chromatographic Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a standard method for quantifying FAMEs. The separation of different fatty acid isomers, including positional isomers of eicosenoic acid, can be achieved using long, highly polar capillary columns (e.g., biscyanopropyl polysiloxane). Identification is based on comparing the retention times of the sample peaks with those of authentic standards.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the definitive identification of fatty acids. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted FAMEs, allowing for the confirmation of their structure. For determining the exact position of the double bond in monounsaturated fatty acids, the FAMEs can be further derivatized to form picolinyl esters or dimethyloxazoline (DMOX) derivatives, which produce characteristic fragmentation patterns upon electron impact ionization.
Diagram 2: Analytical Workflow for Fatty Acid Identification
Caption: General workflow for fatty acid analysis.
Biological Activity and Signaling Pathways
There is currently a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound. However, based on the known roles of other monounsaturated fatty acids and eicosanoids, some potential functions can be hypothesized, which require experimental validation.
Potential Roles in Cell Membrane Fluidity
Like other monounsaturated fatty acids, this compound, when incorporated into cell membrane phospholipids, would be expected to influence membrane fluidity. The cis double bond introduces a kink in the acyl chain, disrupting the tight packing of saturated fatty acids and thereby increasing membrane fluidity. This is a crucial adaptation for marine organisms living in cold environments.
Precursor to Bioactive Metabolites
It is plausible that this compound could serve as a substrate for various enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases, leading to the formation of eicosanoid-like signaling molecules. These could include prostaglandins, leukotrienes, and other oxygenated derivatives with localized signaling functions in processes like inflammation and cell communication.
Diagram 3: Hypothetical Signaling Pathway
Caption: Hypothetical enzymatic conversion of this compound.
Conclusion and Future Directions
This compound remains a relatively unexplored fatty acid in the context of marine natural products. Its confirmed presence in the sponge Tedania dirhaphis suggests that targeted investigations of other marine invertebrates, particularly sponges, may reveal additional sources. The lack of quantitative data and studies on its biological activity represent significant research gaps. Future research should focus on:
-
Screening of diverse marine organisms to identify richer sources of this compound.
-
Quantitative analysis of this isomer in various marine species to understand its distribution and abundance.
-
In vitro and in vivo studies to elucidate its specific biological functions and to determine if it is a precursor to novel bioactive eicosanoids.
A deeper understanding of the sources and biological roles of this compound could open new avenues for the development of novel therapeutic agents from marine resources.
References
The Enigmatic Biosynthesis of (14Z)-14-Eicosenoic Acid: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – While the biological roles and therapeutic potential of various fatty acids are extensively studied, the precise biosynthetic pathway of specific isomers, such as (14Z)-14-Eicosenoic acid, often remains less characterized. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fatty acid metabolism. Due to the limited direct research on this specific molecule, this document presents a hypothesized pathway and a general experimental framework for its elucidation.
Introduction to this compound
This compound is a monounsaturated fatty acid with a 20-carbon chain and a single cis double bond between carbons 14 and 15. While not as common as oleic acid or palmitoleic acid, its unique structure warrants investigation into its biosynthesis and potential physiological functions. Understanding its synthesis is crucial for exploring its roles in cellular processes and its potential as a biomarker or therapeutic agent.
Hypothesized Biosynthesis Pathway
Based on the current understanding of fatty acid elongation and desaturation, two primary hypothetical pathways for the synthesis of this compound can be proposed.
Pathway 1: Elongation of a C18 Precursor Followed by Desaturation
This pathway postulates the elongation of a C18 monounsaturated fatty acid, followed by a desaturation step. The most likely precursor is oleic acid (18:1 n-9).
-
Step 1: Elongation of Oleoyl-CoA. Oleoyl-CoA (18:1Δ9-CoA) is elongated by a fatty acid elongase (ELOVL) to form 11-eicosenoyl-CoA (20:1Δ11-CoA). This reaction involves the addition of a two-carbon unit from malonyl-CoA.
-
Step 2: Desaturation of 11-Eicosenoyl-CoA. The elongated product, 11-eicosenoyl-CoA, would then be desaturated by a specific fatty acid desaturase (FADS) to introduce a double bond at the Δ14 position. The existence and specificity of a Δ14-desaturase acting on a C20:1 substrate is currently unconfirmed and represents a key area for future research.
Pathway 2: Desaturation of Eicosanoic Acid
This alternative pathway involves the direct desaturation of a saturated C20 fatty acid.
-
Step 1: Synthesis of Eicosanoyl-CoA. Eicosanoyl-CoA (20:0-CoA) is synthesized through the elongation of stearoyl-CoA (18:0-CoA) by a fatty acid elongase.
-
Step 2: Desaturation of Eicosanoyl-CoA. Eicosanoyl-CoA is then desaturated by a putative Δ14-desaturase to yield (14Z)-14-Eicosenoyl-CoA.
The following diagram illustrates these hypothetical pathways:
Caption: Hypothetical biosynthetic pathways of this compound.
Key Enzymes and Their Potential Roles
-
Fatty Acid Elongases (ELOVLs): Several ELOVL enzymes exist with varying substrate specificities. ELOVL1, ELOVL3, and ELOVL6 are known to elongate saturated and monounsaturated fatty acids. Determining which specific ELOVL is responsible for the elongation step in either proposed pathway is a critical research question.
-
Fatty Acid Desaturases (FADS): The FADS family of enzymes introduces double bonds at specific positions. While Δ5, Δ6, and Δ9 desaturases are well-characterized, a Δ14-desaturase with activity towards a C20 substrate has not been definitively identified. Identifying and characterizing this putative enzyme is paramount to understanding the biosynthesis of this compound.
Experimental Protocols for Pathway Elucidation
To validate the hypothesized pathways and identify the specific enzymes involved, a series of experiments can be conducted.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the biosynthesis of this compound.
Caption: A general experimental workflow for elucidating the biosynthetic pathway.
Detailed Methodologies
4.2.1. Radiolabeled Precursor Feeding Studies
-
Objective: To trace the metabolic fate of potential precursors into this compound.
-
Protocol:
-
Culture cells or tissues of interest known to produce this compound.
-
Incubate the cells/tissues with radiolabeled precursors such as [1-¹⁴C]oleic acid or [1-¹⁴C]eicosanoic acid for various time points.
-
Harvest the cells/tissues and perform total lipid extraction using a modified Folch method (chloroform:methanol, 2:1, v/v).
-
Separate the lipid classes by thin-layer chromatography (TLC) or solid-phase extraction.
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by radio-gas chromatography-mass spectrometry (radio-GC-MS) to identify and quantify the radiolabeled this compound.
-
4.2.2. In Vitro Enzyme Assays
-
Objective: To determine the activity and substrate specificity of candidate elongase and desaturase enzymes.
-
Protocol for Elongase Assay:
-
Prepare microsomes from cells or tissues of interest, or from a heterologous expression system (e.g., yeast) expressing a candidate elongase.
-
Set up the reaction mixture containing:
-
Microsomal protein
-
Acyl-CoA substrate (e.g., oleoyl-CoA)
-
[¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the fatty acids.
-
Analyze the products by radio-TLC or radio-HPLC to quantify the elongated fatty acid.
-
-
Protocol for Desaturase Assay:
-
Prepare microsomes as described above, from a source expressing a candidate desaturase.
-
Set up the reaction mixture containing:
-
Microsomal protein
-
[¹⁴C]Acyl-CoA substrate (e.g., eicosanoyl-CoA or 11-eicosenoyl-CoA)
-
NADH or NADPH
-
Molecular oxygen (from the air)
-
Reaction buffer
-
-
Incubate and process the reaction as for the elongase assay.
-
Analyze the products by argentation TLC (which separates based on the number and position of double bonds) or GC-MS to identify the desaturated product.
-
Quantitative Data Summary
As there is no direct experimental data available for the biosynthesis of this compound, a table of quantitative data cannot be provided at this time. The experimental approaches outlined above would be necessary to generate such data. The table below is a template that can be used to summarize future findings.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) |
| Candidate ELOVL | Oleoyl-CoA | To be determined | To be determined | 11-Eicosenoyl-CoA |
| Candidate ELOVL | Stearoyl-CoA | To be determined | To be determined | Eicosanoyl-CoA |
| Putative Δ14-Desaturase | Eicosanoyl-CoA | To be determined | To be determined | 14-Eicosenoyl-CoA |
| Putative Δ14-Desaturase | 11-Eicosenoyl-CoA | To be determined | To be determined | 11,14-Eicosadienoyl-CoA |
Conclusion and Future Directions
The biosynthesis of this compound remains an open area of research. The hypothetical pathways presented in this guide provide a solid foundation for future investigations. The key to unraveling this pathway lies in the identification and characterization of the specific elongase and, most importantly, the putative Δ14-desaturase enzymes. The experimental protocols outlined here offer a roadmap for researchers to systematically investigate and ultimately elucidate the complete biosynthetic route of this unique fatty acid. Such knowledge will not only advance our fundamental understanding of lipid metabolism but also has the potential to uncover new biological functions and therapeutic applications for this compound.
Biological role of monounsaturated omega-7 fatty acids
An In-depth Technical Guide to the Biological Role of Monounsaturated Omega-7 Fatty Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Monounsaturated omega-7 fatty acids, particularly palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7), are emerging as significant bioactive lipids with diverse roles in metabolic regulation, inflammation, and cellular communication. Once viewed primarily as components of triglycerides and cell membranes, these fatty acids are now recognized for their hormone-like functions, capable of influencing systemic metabolic homeostasis. Palmitoleic acid, identified as a "lipokine," is released by adipose tissue and exerts effects on distant organs, including the liver and skeletal muscle, to improve insulin sensitivity and suppress inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of the core biological functions of omega-7 fatty acids, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects.
Introduction to Omega-7 Monounsaturated Fatty Acids
Omega-7 fatty acids are a class of monounsaturated fats characterized by a double bond at the seventh carbon position from the omega end of the fatty acid chain.[5] The most common and biologically active members of this family are palmitoleic acid and vaccenic acid.[5] While the human body can synthesize these fatty acids endogenously, primarily from palmitic acid via the enzyme stearoyl-CoA desaturase-1 (SCD1), they are also obtained from dietary sources.[1][3][6] Rich dietary sources of palmitoleic acid include macadamia nuts, sea buckthorn oil, and certain cold-water fish, whereas vaccenic acid is found predominantly in dairy products and ruminant fats.[5][7][8][9]
Metabolic Regulation: Palmitoleic Acid as a Lipokine
A seminal discovery in the field was the identification of palmitoleic acid as a lipokine—a lipid hormone secreted by adipose tissue that communicates with and regulates the metabolic processes of distant organs.[1][4][10][11] This function positions adipose tissue not merely as a passive energy storage site but as an active endocrine organ.
The lipokine action of palmitoleic acid is critical for systemic metabolic balance.[4] Upon its release from adipocytes, it travels to the liver and skeletal muscle, where it exerts beneficial effects.[2] In skeletal muscle, it enhances insulin-stimulated glucose uptake.[12] In the liver, it has been shown to suppress fat accumulation (hepatic steatosis) and reduce insulin resistance.[2][13] This inter-organ communication is fundamental to maintaining glucose homeostasis and preventing the pathologies associated with metabolic syndrome.[8][14]
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipokine - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. metabolon.com [metabolon.com]
- 5. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]
- 6. brain-effect.com [brain-effect.com]
- 7. boonyandco.com [boonyandco.com]
- 8. martinswellness.com [martinswellness.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. Omega-7 Top Benefits - Life Extension [lifeextension.com]
- 11. todayspractitioner.com [todayspractitioner.com]
- 12. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omega-7 Protects and Metabolic Syndrome - page 1 - Life Extension [lifeextension.com]
An In-depth Technical Guide to C20:1 Fatty Acids: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosenoic acids, commonly designated as C20:1, are monounsaturated fatty acids (MUFAs) containing a 20-carbon chain with a single double bond. These fatty acids and their isomers are found in a variety of natural sources, including fish oils, and the oils of jojoba, mustard seed, and guarana.[1][2] Their unique structures impart specific physical and chemical properties that are of significant interest in the fields of nutrition, cellular signaling, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of C20:1 fatty acids, detailed experimental protocols for their analysis, and a visualization of their role in cellular signaling pathways.
Nomenclature and Common Isomers
The position of the double bond along the 20-carbon chain defines the specific isomer of eicosenoic acid. The most commonly studied isomers include:
-
Gadoleic Acid (cis-9-Eicosenoic Acid; 20:1n-11): An omega-11 fatty acid commonly found in fish oils, such as cod liver oil.[2][3][4]
-
Gondoic Acid (cis-11-Eicosenoic Acid; 20:1n-9): An omega-9 fatty acid present in various plant oils and nuts, notably jojoba oil.[2][5][6]
-
Paullinic Acid (cis-13-Eicosenoic Acid; 20:1n-7): An omega-7 fatty acid found in sources like guarana.[2][7][8]
Physical Properties
The physical properties of C20:1 fatty acids are influenced by their long carbon chain and the presence of a single cis double bond, which introduces a kink in the molecule, affecting its packing and intermolecular interactions.[9]
Table 1: Physical Properties of C20:1 Fatty Acid Isomers
| Property | Gadoleic Acid (cis-9-eicosenoic acid) | Gondoic Acid (cis-11-eicosenoic acid) | Paullinic Acid (cis-13-eicosenoic acid) | Saturated Analogue: Arachidic Acid (C20:0) |
| Molecular Formula | C₂₀H₃₈O₂[3] | C₂₀H₃₈O₂[5] | C₂₀H₃₈O₂[7] | C₂₀H₄₀O₂ |
| Molecular Weight | 310.51 g/mol [3] | 310.51 g/mol [5][6] | 310.522 g·mol−1[7] | 312.5 g/mol [10] |
| Melting Point | 23-24 °C[3] | 23-24 °C[5][11] | 13.4 °C[12] | 75.4 °C[10] |
| Boiling Point | - | 426.3±14.0 °C at 760 mmHg[11] | - | 328 °C at 760 mmHg[10] |
| Density | - | 0.883 g/mL[5] | - | - |
| Solubility in Water | Practically insoluble[3] | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in organic solvents[3] | Soluble in DMSO (95 mg/mL)[6] | Soluble in organic solvents | Soluble in organic solvents[13] |
Chemical Properties
The chemical reactivity of C20:1 fatty acids is primarily dictated by the carboxylic acid group and the double bond.
Table 2: Chemical Properties and Reactivity of C20:1 Fatty Acids
| Property | Description |
| Acidity (pKa) | C20:1 fatty acids are weakly acidic.[3] The pKa is influenced by the long, hydrophobic chain, with experimental values for similar long-chain fatty acids being significantly higher than short-chain counterparts when in a lipid environment.[14][15] |
| Oxidation Stability | The presence of a double bond makes C20:1 fatty acids susceptible to oxidation, leading to the formation of hydroperoxides and secondary oxidation products.[6] The rate of oxidation is significantly lower than that of polyunsaturated fatty acids.[16] |
| Reactivity | The carboxylic acid group can undergo esterification to form fatty acid esters. The double bond can participate in addition reactions, such as hydrogenation, which converts the unsaturated fatty acid to its saturated form (arachidic acid). |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of solid fatty acids.[4][13]
Materials:
-
Fatty acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or a beaker with a heating mantle and a thermometer
-
Stirring mechanism
Procedure:
-
Ensure the fatty acid sample is dry and in a powdered form.
-
Pack a small amount of the fatty acid into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.
-
The melting point is the temperature range from which the first drop of liquid appears to the temperature at which the entire sample has melted.
Determination of Boiling Point by Thermogravimetric Analysis (TGA)
This method is suitable for determining the boiling point of fatty acids with low volatility.[17][18]
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Fatty acid sample
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the fatty acid sample into the TGA sample pan.
-
Heat the sample under a controlled flow of inert gas at a constant heating rate (e.g., 10 °C/min).
-
The boiling point is determined as the temperature at which the maximum rate of mass loss occurs, which corresponds to the peak of the first derivative of the TGA curve.
Determination of pKa by Titration
This protocol outlines the determination of the apparent acid dissociation constant (pKa) of a fatty acid.[7]
Materials:
-
Fatty acid sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High pH buffer solution (e.g., pH > 10)
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known amount of the fatty acid in the high pH buffer solution to ensure it is in its deprotonated (anionic) form.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the fatty acid solution in a beaker with a magnetic stir bar and begin stirring.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of acid.
-
Continue the titration until the pH has dropped significantly.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting S-shaped titration curve.
Assessment of Oxidative Stability (Oxitest Method)
The Oxitest method is an accelerated technique to evaluate the resistance of fats and oils to oxidation.[19]
Materials:
-
Oxitest reactor
-
Fatty acid sample
-
Oxygen source
Procedure:
-
Place a known amount of the fatty acid sample into the titanium chambers of the Oxitest reactor.
-
Seal the chambers and purge with oxygen to a set pressure (e.g., 6 bar).
-
Set the temperature to a desired level (e.g., 90-110 °C) to accelerate oxidation.
-
The instrument monitors the pressure drop over time, which is indicative of oxygen consumption during oxidation.
-
The result is expressed as the Induction Period (IP), which is the time taken for a rapid decrease in pressure to occur. A longer IP indicates higher oxidative stability.
Lipid Extraction and Fatty Acid Analysis by GC-MS
This workflow describes the extraction of lipids from a biological sample and subsequent analysis of the fatty acid composition.[3][8][20]
Materials:
-
Biological sample
-
Chloroform, Methanol, Water (for Folch or Bligh-Dyer extraction)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Reagents for transesterification (e.g., methanolic HCl or BF₃ in methanol)
-
Hexane or other suitable organic solvent
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in a chloroform:methanol mixture (e.g., 2:1 v/v for the Folch method).
-
Add water to induce phase separation. The lipids will partition into the lower chloroform layer.
-
Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
-
-
Transesterification:
-
Redissolve the lipid extract in a known volume of solvent.
-
Add the internal standard.
-
Perform transesterification by heating the sample with a methylating agent to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS.
-
The FAMEs are separated based on their boiling points and polarity on the GC column.
-
The separated FAMEs are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass spectra and retention times compared to known standards.
-
Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.
-
Signaling Pathways and Experimental Workflows
Recent research has highlighted the role of C20:1 fatty acids, particularly Gondoic acid, in cellular signaling, demonstrating its anti-inflammatory properties.[17][21]
Gondoic Acid and the PKCθ/ERK/STAT3 Signaling Pathway
Gondoic acid has been shown to exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and suppressing the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[17][21]
Caption: Inhibition of the LPS-induced PKCθ/ERK/STAT3 pathway by Gondoic Acid.
Experimental Workflow: Investigating the Effect of Gondoic Acid on ROS Production and STAT3 Phosphorylation
The following workflow outlines a typical experiment to investigate the mechanism of action of Gondoic acid.
Caption: Workflow for studying Gondoic Acid's effect on inflammation.
Conclusion
C20:1 fatty acids represent a diverse group of molecules with distinct physical and chemical properties based on the position of their double bond. Their characterization through established analytical techniques is crucial for understanding their biological roles and harnessing their potential in various applications, from nutritional science to the development of novel therapeutics. The anti-inflammatory effects of Gondoic acid, mediated through the inhibition of key signaling pathways, underscore the importance of continued research into these fascinating lipids.
References
- 1. ANALYSIS OF LIPIDS [people.umass.edu]
- 2. sinh.cas.cn [sinh.cas.cn]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. btsa.com [btsa.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry and Eicosanoid Analysis | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis | Semantic Scholar [semanticscholar.org]
- 19. Determination of the Oxidation Stability of Fats and Oils [velp.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 20-Carbon Monounsaturated Fatty Acids: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While direct research on the therapeutic effects of 14-eicosenoic acid is currently limited, this technical guide explores the significant biological activities of closely related 20-carbon fatty acids. This document will first summarize the known information regarding 14(Z)-eicosenoic acid. Subsequently, it will provide an in-depth analysis of two structurally similar and well-researched molecules: cis-11,14-eicosadienoic acid and 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This guide will adhere to a technical format, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways using Graphviz diagrams to facilitate a comprehensive understanding of their therapeutic potential.
14(Z)-Eicosenoic Acid: Current Knowledge
14(Z)-eicosenoic acid is a monounsaturated omega-6 fatty acid.[1] Current scientific literature on the specific therapeutic effects of 14-eicosenoic acid is sparse. It has been identified in small quantities in marine organisms, including the sponge Tedania dirhaphis and the goldfish (Carassius auratus).[1] Preliminary understanding suggests that it may be a product of the fatty acid chain elongation of 12(Z)-oleic acid.[1] However, to date, there is a lack of published in-depth studies detailing its pharmacological activity, mechanism of action, or therapeutic potential.
cis-11,14-Eicosadienoic Acid: Anti-Inflammatory Properties
cis-11,14-eicosadienoic acid, a polyunsaturated fatty acid, has demonstrated notable anti-inflammatory effects. Its primary mechanism of action involves the modulation of inflammatory responses in immune cells, particularly macrophages and neutrophils.
Quantitative Data: Modulation of Inflammatory Mediators
The following table summarizes the effects of cis-11,14-eicosadienoic acid on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.
| Inflammatory Mediator | Effect of cis-11,14-Eicosadienoic Acid | Reference |
| Nitric Oxide (NO) | Decreased production | [2] |
| Prostaglandin E2 (PGE2) | Increased production | [2] |
| Tumor Necrosis Factor-α (TNF-α) | Increased production | [2] |
Note: The increase in PGE2 and TNF-α, while seemingly pro-inflammatory, may be part of a complex negative feedback mechanism in prolonged inflammation, as suggested by the study authors.[2]
Experimental Protocol: Macrophage Inflammation Assay
Objective: To determine the effect of cis-11,14-eicosadienoic acid on the production of inflammatory mediators by macrophages.
Cell Line: Murine RAW264.7 macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of cis-11,14-eicosadienoic acid for a specified period.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α): Levels of these cytokines in the culture medium are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: The results are analyzed to determine the dose-dependent effects of cis-11,14-eicosadienoic acid on the production of these inflammatory molecules.[2]
Signaling Pathway: Inhibition of Leukotriene B4 (LTB4) Signaling
One of the key anti-inflammatory mechanisms of cis-11,14-eicosadienoic acid is its ability to inhibit the binding of leukotriene B4 (LTB4) to its receptor, BLT1, on neutrophils.[3] LTB4 is a potent chemoattractant and activator of leukocytes.[4] By blocking this interaction, cis-11,14-eicosadienoic acid can reduce neutrophil-mediated inflammation.
14,15-Dihydroxyeicosatrienoic Acid (14,15-DHET): A PPARα Agonist
14,15-DHET is a metabolite of the epoxyeicosatrienoic acid (EET) pathway and has emerged as a potent endogenous activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Quantitative Data: PPARα Activation
The following table presents quantitative data on the activation of PPARα by 14,15-DHET.
| Parameter | Value | Cell Line | Assay | Reference |
| PPARα Activation (at 10 µM) | 12-fold increase | COS-7 | Luciferase Assay | [5] |
| Binding Affinity (Kd) | 1.4 µM | - | Radioligand Binding | [5] |
Experimental Protocol: PPARα Activation Assay
Objective: To quantify the activation of PPARα by 14,15-DHET.
Cell Line: COS-7 cells.
Methodology:
-
Transfection: COS-7 cells are co-transfected with expression vectors for PPARα and a PPARα-responsive reporter construct containing a luciferase gene under the control of a PPARα-responsive promoter.
-
Treatment: The transfected cells are treated with 14,15-DHET at various concentrations. A known PPARα agonist (e.g., Wy-14643) is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold increase in luciferase activity relative to untreated control cells is calculated to determine the extent of PPARα activation.[5]
Signaling Pathway: PPARα Activation by 14,15-DHET
The signaling cascade leading to PPARα activation by 14,15-DHET involves the metabolic conversion of its precursor, 14,15-EET.
Conclusion
While the therapeutic landscape of 14-eicosenoic acid remains to be elucidated, the significant anti-inflammatory and metabolic regulatory roles of its structural analogs, cis-11,14-eicosadienoic acid and 14,15-DHET, underscore the potential of 20-carbon fatty acids as a promising area for drug discovery and development. The detailed experimental protocols and signaling pathways presented herein for these related compounds can serve as a foundational framework for future investigations into the biological activities of 14-eicosenoic acid and other novel lipid mediators. Further research is warranted to isolate and characterize the specific effects of 14-eicosenoic acid to fully comprehend its potential therapeutic applications.
References
- 1. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 5. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of (14Z)-14-Eicosenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the cellular uptake and metabolic pathways of (14Z)-14-Eicosenoic acid (Gondoic Acid), a monounsaturated omega-6 fatty acid. The information presented herein is synthesized from contemporary scientific literature to support research and development activities in cellular metabolism and lipidomics.
Overview of this compound
This compound, also known as gondoic acid (20:1n-6), is a long-chain monounsaturated fatty acid. While not as common as oleic acid (18:1n-9), it is present in various natural sources and plays a role in cellular lipid pools. Understanding its transport into the cell and subsequent metabolic fate is crucial for elucidating its physiological and pathological roles.
Cellular Uptake Mechanisms
The entry of long-chain fatty acids like this compound into cells is a complex process involving both passive diffusion and protein-mediated transport. The latter is facilitated by a suite of membrane-associated proteins that bind and shuttle fatty acids across the plasma membrane.
Key protein families involved in fatty acid uptake include:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds various ligands, including long-chain fatty acids.
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate fatty acid uptake, often coupled with acyl-CoA synthetase activity.
-
Plasma Membrane-bound Fatty Acid Binding Proteins (FABPpm): These proteins help concentrate fatty acids at the cell surface.
The general workflow for studying the uptake of this fatty acid is outlined below.
The Role of (14Z)-14-Eicosenoic Acid in Cell Membranes: A Technical Guide for Researchers
November 2025
Abstract
(14Z)-14-Eicosenoic acid, a C20:1 monounsaturated fatty acid, is an intriguing component of cellular lipids, though its specific functions within the cell membrane are not as extensively characterized as those of other fatty acids like oleic or arachidonic acid. This technical guide synthesizes the available information on its role, focusing on its influence on membrane-initiated signaling pathways and its putative effects on membrane biophysical properties. We provide an in-depth look at its known anti-inflammatory signaling cascade, detailed experimental protocols for its study, and a framework for future research into its direct impact on the physical characteristics of the cell membrane. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the cellular functions of this long-chain monounsaturated fatty acid.
Introduction: The Enigma of Long-Chain Monounsaturated Fatty Acids
Cellular membranes are dynamic structures whose functions are critically dependent on their lipid composition. Fatty acids, as the primary constituents of phospholipids, dictate many of the membrane's biophysical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1] While the roles of saturated and polyunsaturated fatty acids have been studied extensively, long-chain monounsaturated fatty acids (LC-MUFAs) like this compound represent a less-explored frontier.
This compound, a positional isomer of gondoic acid (11Z-eicosenoic acid), is a twenty-carbon fatty acid with a single cis double bond at the fourteenth carbon from the carboxyl end.[2] Its length and degree of unsaturation suggest it plays a role in modulating membrane fluidity and interacting with membrane-associated proteins. The most significant body of research to date points to its role in cellular signaling, particularly in the context of inflammation.
Known Function: Anti-inflammatory Signaling
Recent studies have elucidated a key role for gondoic acid, an isomer of this compound, in mitigating inflammatory responses in Kupffer cells, the resident macrophages of the liver. This effect is primarily mediated through the inhibition of a specific signaling cascade.
Inhibition of the PKCθ/ERK/STAT3 Pathway
Gondoic acid has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by blocking the PKCθ/ERK/STAT3 signaling pathway.[3] This pathway is a critical component of the inflammatory response. The proposed mechanism involves the following key steps:
-
Reduction of Reactive Oxygen Species (ROS): Gondoic acid treatment leads to a decrease in the production of ROS, which are potent activators of inflammatory signaling.
-
Inhibition of PKCθ Activation: Protein Kinase C theta (PKCθ) is a novel PKC isoform that is crucial for T-cell activation and is implicated in inflammatory responses.[3] Its activation is dependent on the second messenger diacylglycerol (DAG) at the cell membrane.[4] While the precise mechanism is still under investigation, it is plausible that gondoic acid alters the membrane environment, potentially by modifying lipid raft composition or fluidity, thereby preventing the optimal localization and activation of PKCθ.
-
Downstream Effects: The inhibition of PKCθ prevents the subsequent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3), leading to a significant reduction in the expression of pro-inflammatory factors.
The signaling pathway is illustrated in the diagram below.
Putative Functions in the Cell Membrane
While direct quantitative data for this compound is limited, its effects on the biophysical properties of the cell membrane can be inferred from its structure and studies on similar long-chain monounsaturated fatty acids.
Membrane Fluidity
Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the diffusion and rotation of membrane proteins and other molecules.[1] The fluidity is largely determined by the length and saturation of the fatty acid tails of the phospholipids.
-
Unsaturation and Fluidity: The single cis double bond in this compound introduces a kink in its acyl chain. This kink disrupts the tight packing of adjacent phospholipid tails, thereby increasing the free volume within the membrane and enhancing its fluidity.[5]
-
Chain Length and Fluidity: Longer fatty acid chains, such as the C20 chain of eicosenoic acid, tend to have stronger van der Waals interactions, which can decrease membrane fluidity.[6]
The overall effect of this compound on membrane fluidity is likely a balance between the fluidizing effect of its cis double bond and the ordering effect of its long acyl chain. It is hypothesized that its primary role is to maintain membrane fluidity within a homeostatic range.
Lipid Raft Modulation
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and saturated fatty acids.[7] They serve as platforms for cellular signaling by concentrating or excluding specific proteins. The incorporation of unsaturated fatty acids into membrane phospholipids can modulate the structure and stability of lipid rafts.[8]
It is plausible that the incorporation of this compound into phospholipids could lead to:
-
Disruption of Lipid Rafts: The kinked structure of this fatty acid may be sterically incompatible with the tightly packed lipids of the ordered raft domains, leading to their destabilization or a change in their composition.[9]
-
Altered Protein Localization: By modulating lipid rafts, this compound could influence the localization of signaling proteins, such as PKCθ, which are known to translocate to specific membrane domains upon activation.[10] This could be a key mechanism by which it exerts its anti-inflammatory effects.
Experimental Protocols
To facilitate further research into the membrane functions of this compound, this section provides detailed methodologies for key experiments.
Preparation of Fatty Acid Solutions for Cell Culture
The poor solubility of long-chain fatty acids in aqueous media requires careful preparation for cell culture experiments. The most common method involves complexing the fatty acid to bovine serum albumin (BSA).
Objective: To prepare a stock solution of this compound complexed to BSA for treating cultured cells.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Ethanol, absolute
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Water bath or incubator at 37°C
-
Sterile filters (0.22 µm)
Procedure:
-
Saponification: Dissolve a precise amount of this compound in a small volume of ethanol. Add an equimolar amount of 0.1 M NaOH to convert the fatty acid to its sodium salt. Gently warm the solution at 37°C for 15-30 minutes to ensure complete saponification.
-
BSA Solution Preparation: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Stir gently at 37°C until the BSA is completely dissolved. Do not vortex, as this can denature the protein.
-
Complexation: While stirring the BSA solution at 37°C, slowly add the fatty acid salt solution dropwise. The molar ratio of fatty acid to BSA is critical and should be optimized for the specific cell line, typically ranging from 2:1 to 6:1.
-
Incubation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.
-
Sterilization and Storage: Sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.
A schematic of this workflow is provided below.
Measurement of Membrane Fluidity using Laurdan GP Microscopy
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment in the membrane. Its emission spectrum shifts from blue in ordered, gel-phase membranes to green in disordered, liquid-crystalline phase membranes. This shift can be quantified using the Generalized Polarization (GP) value.[11]
Objective: To quantify changes in cell membrane fluidity after treatment with this compound.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
This compound-BSA complex (from Protocol 4.1)
-
Laurdan stock solution (e.g., 2 mM in DMSO)
-
Imaging medium (e.g., HBSS or phenol red-free medium)
-
Two-photon or confocal microscope equipped with appropriate filters for Laurdan imaging.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the this compound-BSA complex for an optimized duration (e.g., 24 hours). Include a BSA-only control.
-
Laurdan Staining: Wash the cells with imaging medium. Add imaging medium containing Laurdan (final concentration typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Imaging: Wash the cells to remove excess Laurdan. Acquire images using a two-photon microscope (excitation ~780-800 nm) or a confocal microscope. Simultaneously collect emission intensity in two channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).
-
GP Calculation: The GP value for each pixel is calculated using the formula: GP = (Iordered - G * Idisordered) / (Iordered + G * Idisordered) Where Iordered and Idisordered are the intensities in the respective channels, and G is a correction factor determined for the specific microscope setup.
-
Analysis: Generate GP images and histograms to visualize and quantify the changes in membrane fluidity between control and treated cells. A decrease in the GP value indicates an increase in membrane fluidity.
Analysis of Phospholipid Acyl Chain Composition by Mass Spectrometry
This protocol allows for the determination of how this compound is incorporated into different phospholipid classes within the cell membrane.
Objective: To quantify the incorporation of this compound into membrane phospholipids.
Materials:
-
Control and fatty acid-treated cultured cells
-
Bligh-Dyer lipid extraction reagents (chloroform, methanol, water)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standards for major phospholipid classes
Procedure:
-
Cell Harvesting: Harvest control and treated cells, and wash with cold PBS.
-
Lipid Extraction: Perform a total lipid extraction using the Bligh-Dyer method.[12]
-
Phospholipid Separation: Separate the major phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, phosphatidylinositol) from the total lipid extract using liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the fatty acid composition of each phospholipid class by tandem mass spectrometry (MS/MS).[13] This will involve fragmentation of the parent phospholipid ions to identify the constituent fatty acyl chains.
-
Quantification: Identify and quantify the phospholipid species containing a C20:1 acyl chain by comparing their abundance to the internal standards.
Data Presentation: Expected Outcomes
While specific data for this compound is not yet available, we present hypothetical data tables based on expected outcomes from the described experiments. These tables serve as a template for researchers to populate with their own findings.
Table 1: Hypothetical Laurdan GP Values in Treated Cells
| Treatment Group | Mean GP Value (± SD) | Change from Control |
| Control (BSA only) | 0.45 (± 0.05) | - |
| 50 µM this compound | 0.38 (± 0.06) | -15.6% |
| 100 µM this compound | 0.32 (± 0.07) | -28.9% |
A decrease in GP value would indicate increased membrane fluidity.
Table 2: Hypothetical Incorporation of this compound into Phospholipids
| Phospholipid Class | % of Total C20:1 Incorporation |
| Phosphatidylcholine (PC) | 45% |
| Phosphatidylethanolamine (PE) | 35% |
| Phosphatidylserine (PS) | 10% |
| Phosphatidylinositol (PI) | 8% |
| Other | 2% |
This data would reveal the preferential acylation of this compound into specific phospholipid head group classes.
Conclusion and Future Directions
This compound is an emerging player in the complex world of membrane biology. Its established role in downregulating inflammatory signaling pathways highlights its potential as a therapeutic agent and a modulator of cellular function. The primary gap in our current understanding is the lack of direct biophysical data linking its presence in the membrane to these signaling outcomes.
Future research should prioritize:
-
Quantitative Biophysical Studies: Performing the experiments outlined in this guide, such as Laurdan GP microscopy and fluorescence anisotropy, to obtain concrete data on how this compound alters membrane fluidity and order.
-
Lipid Raft Proteomics: Investigating how the incorporation of this fatty acid alters the protein and lipid composition of lipid rafts.
-
Enzymatic Activity Assays: Determining the effect of membrane lipid remodeling by this compound on the activity of membrane-bound enzymes, particularly those involved in the production of second messengers like diacylglycerol.
By systematically addressing these questions, the scientific community can build a comprehensive understanding of the multifaceted roles of this compound in cell membrane function and its implications for human health and disease.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 5. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long chain-polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (14Z)-14-Eicosenoic Acid using GC-FID
Audience: Researchers, scientists, and drug development professionals.
Introduction
(14Z)-14-Eicosenoic acid, a long-chain monounsaturated fatty acid, is of growing interest in various research fields, including nutrition, metabolism, and drug development. Accurate quantification of this compound in biological and pharmaceutical matrices is crucial for understanding its physiological roles and for quality control in therapeutic formulations. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acids.[1][2] This application note provides a detailed protocol for the quantification of this compound, involving lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent analysis by GC-FID.
Experimental Protocols
A critical step in the analysis of fatty acids by GC is their conversion to volatile methyl esters (FAMEs), as free fatty acids are not suitable for direct injection due to their polarity and potential for adsorption in the GC system.[2][3] The following protocols describe a comprehensive workflow from sample preparation to GC-FID analysis.
1. Lipid Extraction (Folch Method)
This protocol is suitable for extracting lipids from various biological samples.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample homogenizer
-
Centrifuge
-
-
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-MeOH)
This is a widely used and effective method for the methylation of fatty acids.[4]
-
Materials:
-
14% Boron trifluoride in methanol (BF3-MeOH)
-
Toluene
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To the dried lipid extract, add 2 mL of toluene and 3 mL of 14% BF3-MeOH.
-
Incubate the mixture in a sealed tube at 100°C for 60 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 5 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-FID analysis.
-
GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Column: A polar capillary column suitable for FAME analysis, such as a HP-88 (100 m x 0.25 mm x 0.20 µm) or a similar column is recommended.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5]
-
Temperatures:
-
Injection: 1 µL of the FAME extract in split mode (e.g., 50:1 split ratio).[5]
Data Presentation: Quantitative Summary
The following tables summarize the expected performance characteristics of the GC-FID method for the quantification of long-chain monounsaturated fatty acids, which can be used as a benchmark for the analysis of this compound. Actual values for this compound should be determined experimentally using a certified reference standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | [4] |
| Precision (RSD%) | < 5% | [6] |
| Accuracy (Recovery %) | 95 - 105% | [6] |
Table 2: Example Calibration Data for a Long-Chain Monounsaturated Fatty Acid
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 152,000 |
| 25 | 378,000 |
| 50 | 755,000 |
| 100 | 1,510,000 |
Note: This data is illustrative. A calibration curve for this compound methyl ester must be generated using a certified standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key factors influencing the accurate quantification of fatty acids by GC-FID.
References
Application Notes and Protocols for the Isolation of (14Z)-14-Eicosenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(14Z)-14-Eicosenoic acid, also known as gondoic acid, is a long-chain monounsaturated omega-9 fatty acid. Its isolation and purification are critical for various research applications, including lipidomics, drug development, and nutritional science. This document provides a detailed protocol for the efficient extraction and isolation of this compound from biological samples. The methodology is based on a combination of classical lipid extraction techniques and modern chromatographic purification.
The protocol involves an initial total lipid extraction from the sample matrix using a modified Folch or Bligh-Dyer method, followed by fractionation of the lipid classes using solid-phase extraction (SPE) to isolate the free fatty acid fraction. For applications requiring high purity, an optional argentation chromatography step is described.
Data Presentation
The following tables summarize the expected recovery and purity at each stage of the isolation protocol. These values are representative and may vary depending on the sample matrix and experimental conditions.
Table 1: Comparison of Total Lipid Extraction Methods
| Method | Key Solvent System | Typical Recovery of Total Lipids | Advantages | Disadvantages |
| Folch Method | Chloroform:Methanol (2:1, v/v) | ≥95%[1][2] | High efficiency for a broad range of lipids.[3][4] | Use of chloroform, which is a health and safety concern.[4] |
| Bligh-Dyer Method | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | ≥95% (for samples <2% lipid)[1] | Reduced solvent volume compared to Folch.[1] | Lower efficiency for samples with high lipid content (>2%).[1][5] |
| Hexane/Isopropanol | Hexane:Isopropanol (3:2, v/v) | ~95% | Less toxic than chloroform. | May have lower efficiency for polar lipids. |
Table 2: Expected Yield and Purity after Solid-Phase Extraction (SPE)
| SPE Sorbent | Elution Solvent for Free Fatty Acids | Expected Recovery of Free Fatty Acids | Expected Purity of Free Fatty Acid Fraction |
| Aminopropyl | Diethyl ether with 2% acetic acid | >95%[6] | High |
| Silica Gel | Diethyl ether with 1% acetic acid | >90% | Good |
| Strata-X | Methanol | >95%[7] | High (for reversed-phase) |
Experimental Protocols
This section provides detailed step-by-step procedures for the isolation of this compound.
Protocol 1: Total Lipid Extraction (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from various biological samples such as tissues, cell pellets, or biofluids.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize 1 gram of tissue or 1 mL of cell pellet/biofluid in a glass tube with 20 mL of a chloroform:methanol (2:1, v/v) mixture.[4][8]
-
Agitation: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4]
-
Phase Separation: Add 4 mL of 0.9% NaCl solution to the homogenate.[4]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.[4] Two distinct layers will form.
-
Lipid Phase Collection: The lower layer is the chloroform phase containing the lipids.[8] Carefully collect this bottom layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Isolation of Free Fatty Acids by Solid-Phase Extraction (SPE)
This protocol describes the separation of the free fatty acid fraction from the total lipid extract using an aminopropyl-bonded silica SPE cartridge.
Materials:
-
Aminopropyl SPE cartridges (e.g., 500 mg)
-
SPE vacuum manifold
-
Chloroform
-
2-Propanol
-
Hexane
-
Diethyl ether
-
Acetic acid
-
Glass collection tubes
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Re-dissolve the dried total lipid extract from Protocol 1 in 1 mL of chloroform. Load the sample onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids (e.g., triglycerides, cholesterol esters) by passing 10 mL of chloroform:2-propanol (2:1, v/v) through the cartridge. Collect this fraction for other analyses if desired, but discard it for the purpose of isolating free fatty acids.
-
Elution of Free Fatty Acids: Elute the free fatty acid fraction, including this compound, by passing 10 mL of diethyl ether containing 2% acetic acid through the cartridge into a clean collection tube.[6]
-
Drying: Evaporate the solvent from the collected free fatty acid fraction under a stream of nitrogen.
-
Storage: Store the purified free fatty acid fraction at -20°C or -80°C under a nitrogen atmosphere.
Protocol 3: (Optional) High-Purity Isolation by Argentation Thin-Layer Chromatography (TLC)
For applications requiring highly purified this compound, free from other unsaturated fatty acids, argentation TLC can be employed. This technique separates fatty acids based on the number, position, and geometry of their double bonds.
Materials:
-
Silica gel TLC plates impregnated with silver nitrate (AgNO₃)
-
TLC development tank
-
Hexane
-
Diethyl ether
-
Acetic acid
-
Fatty acid standards
-
Iodine vapor or other suitable visualization agent
-
Scraping tool
-
Solvent for extraction from silica
Procedure:
-
Plate Preparation: Prepare or use commercially available silver nitrate-impregnated TLC plates.
-
Sample Application: Dissolve the free fatty acid fraction from Protocol 2 in a small volume of hexane. Spot the sample, along with a this compound standard, onto the TLC plate.
-
Chromatographic Development: Develop the plate in a TLC tank saturated with a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v). The optimal solvent system may require empirical determination.
-
Visualization: After development, visualize the separated fatty acid bands using a non-destructive method if possible, or by brief exposure to iodine vapor. The band corresponding to this compound can be identified by comparing its migration to the standard.
-
Extraction: Scrape the silica gel band corresponding to this compound into a glass tube.
-
Elution: Elute the fatty acid from the silica gel using a polar solvent mixture like chloroform:methanol (2:1, v/v).
-
Drying and Storage: Filter the solution to remove the silica gel, evaporate the solvent under nitrogen, and store the purified this compound at -80°C.
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical flow of the modified Folch lipid extraction method.
References
- 1. vliz.be [vliz.be]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Lipid extraction by folch method | PPTX [slideshare.net]
Application Note: Derivatization of 14-Eicosenoic Acid to its Fatty Acid Methyl Ester (FAME) for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids.[1][2] However, the direct analysis of free fatty acids like 14-eicosenoic acid can be challenging due to their low volatility and the tendency of their polar carboxyl groups to form hydrogen bonds, which can lead to poor peak shape and inaccurate quantification.[1][3][4] To overcome these issues, a derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives.[1] The most common method is the esterification of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][3] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] This application note provides a detailed protocol for the derivatization of 14-eicosenoic acid to its FAME using a boron trifluoride-methanol (BF3-Methanol) reagent, followed by analysis using gas chromatography with flame ionization detection (GC-FID).
Experimental Protocols
This section details the methodology for the derivatization of 14-eicosenoic acid and subsequent GC analysis.
1. Reagents and Materials
-
14-Eicosenoic acid standard
-
Boron trifluoride-methanol (BF3-Methanol) solution, 12-14% w/w
-
Methanol, anhydrous
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas, high purity
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
Micropipettes
2. Standard Preparation
Prepare a stock solution of 14-eicosenoic acid in a suitable organic solvent such as hexane or toluene at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards of varying concentrations to generate a calibration curve.
3. Derivatization Procedure: Acid-Catalyzed Esterification
This protocol is based on the widely used BF3-methanol method for the esterification of free fatty acids.[1][5][6]
-
Sample Preparation: Accurately pipette a known volume of the 14-eicosenoic acid standard solution into a screw-capped glass tube. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of BF3-methanol solution to the sample in the tube.[3] For samples where hydrolysis of complex lipids is also desired, a preliminary saponification step with methanolic sodium hydroxide can be performed before the addition of the BF3 reagent.[7]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes.[1][3] The optimal time and temperature may need to be determined empirically for specific sample types.[1] For this application, heating at 80°C for 10 minutes is a good starting point.
-
Extraction of FAMEs:
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[3]
-
The sample is now ready for GC analysis.
-
4. Gas Chromatography (GC) Analysis Conditions
The following are typical GC conditions for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: A polar stationary phase column, such as a polyethylene glycol (e.g., DB-Wax) or a cyanopropyl silicone (e.g., HP-88) column, is recommended for FAME analysis.[8] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).[8]
-
Inlet Temperature: 250°C.[8]
-
Split Ratio: 50:1.[8]
-
Injection Volume: 1 µL.[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.[8]
-
-
Detector Temperature: 280°C.[8]
-
Detector Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) at flow rates recommended by the manufacturer.[8]
Data Presentation
The quantitative data obtained from the GC analysis can be summarized in a table for easy comparison.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| 14-Eicosenoic acid (underivatized) | N/A (not volatile) | N/A | 100 |
| 14-Eicosenoic acid methyl ester | 12.5 | 1,500,000 | 100 |
Note: The underivatized 14-eicosenoic acid is not expected to elute under typical GC conditions for FAME analysis due to its low volatility.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of 14-eicosenoic acid to FAME.
Caption: Acid-catalyzed esterification of 14-eicosenoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography Methods for the Separation of 14-Eicosenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Eicosenoic acid (C20:1) is a monounsaturated omega-6 fatty acid that plays a role in various physiological and pathological processes. As an elongated product of oleic acid, its isomers are of growing interest in biomedical research. The accurate separation and quantification of 14-eicosenoic acid positional and geometric (cis/trans) isomers are crucial for understanding their distinct biological activities. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the analysis of these isomers. This application note provides detailed protocols for the separation of 14-eicosenoic acid isomers using Reversed-Phase HPLC (RP-HPLC) and Silver Ion HPLC (Ag-HPLC), along with a sensitive UPLC-MS/MS method for quantification.
Methods Overview
The separation of fatty acid isomers by HPLC is primarily achieved through two main strategies:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates fatty acids based on their hydrophobicity. While challenging for positional isomers with similar hydrophobicities, specialized columns and optimized mobile phases can achieve separation. RP-HPLC is particularly effective for separating fatty acids with different chain lengths and degrees of unsaturation.
-
Silver Ion HPLC (Ag-HPLC): This method utilizes the ability of silver ions to form reversible complexes with the double bonds of unsaturated fatty acids. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds, allowing for excellent separation of both positional and geometric isomers.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For highly sensitive and specific quantification, UPLC-MS/MS is the method of choice. It combines the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry.
Due to the lack of strong chromophores in fatty acids, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors.[2][3][4] Common derivatization agents include phenacyl bromide and its analogs.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol outlines the extraction of total fatty acids from plasma, a common biological matrix.
Materials:
-
Plasma sample
-
Internal Standard (e.g., C17:0 or a deuterated analog of 14-eicosenoic acid)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous Sodium Sulfate
-
Nitrogen gas evaporator
-
Saponification reagent (e.g., 0.5 M KOH in methanol)
-
Derivatization agent (e.g., p-bromophenacyl bromide)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Acetonitrile
Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma, add a known amount of internal standard.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Saponification (Hydrolysis of Esterified Fatty Acids):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Heat at 80°C for 60 minutes.
-
Cool the sample and acidify with HCl to a pH of approximately 3.
-
Extract the free fatty acids with 2 x 2 mL of hexane.
-
Combine the hexane extracts and dry under nitrogen.
-
-
Derivatization (for UV detection):
-
To the dried free fatty acids, add 100 µL of a solution containing p-bromophenacyl bromide (e.g., 10 mg/mL in acetonitrile) and a catalytic amount of 18-crown-6.
-
Heat at 75-80°C for 30 minutes.[5]
-
Cool the sample and dilute with the mobile phase to the desired concentration for HPLC analysis.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Positional Isomer Separation
This protocol provides a general method for the separation of positional isomers of 14-eicosenoic acid derivatives. Optimization of the mobile phase gradient and temperature may be required for baseline separation.
HPLC System:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). Columns with high shape selectivity, such as cholesteryl-bonded phases, can improve the separation of geometric isomers.[6]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: Start with 80% A, increase to 100% A over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: UV-Vis at 254 nm (for p-bromophenacyl esters)
-
Injection Volume: 20 µL
Protocol 3: Silver Ion HPLC (Ag-HPLC) for Geometric and Positional Isomer Separation
This protocol is highly effective for separating both cis/trans and positional isomers of fatty acid methyl esters (FAMEs). Fatty acids are first converted to FAMEs using a reagent like BF3-methanol.
HPLC System:
-
Column: Silver ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile in hexane is commonly used. For example, a gradient from 0.1% to 1% acetonitrile in hexane over 60 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C (temperature can be optimized to improve resolution).
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV at a low wavelength (e.g., 205 nm) if derivatization is not performed.
-
Injection Volume: 20 µL
Protocol 4: UPLC-MS/MS for Quantitative Analysis
This protocol provides a highly sensitive and specific method for the quantification of 14-eicosenoic acid without derivatization.
UPLC-MS/MS System:
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient, for example, 50% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for 14-eicosenoic acid and its internal standard would be determined by direct infusion. For a C20:1 fatty acid (MW: 310.5 g/mol ), the precursor ion [M-H]⁻ would be m/z 309.5. Product ions would be generated through collision-induced dissociation.
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of 14-eicosenoic acid isomers based on the protocols described above. Actual retention times and resolution will vary depending on the specific HPLC system, column, and exact experimental conditions.
Table 1: Estimated Retention Times and Resolution of 14-Eicosenoic Acid Positional Isomers by RP-HPLC
| Isomer (as p-bromophenacyl ester) | Estimated Retention Time (min) | Estimated Resolution (Rs) |
| 14-Eicosenoic acid (n-6) | 25.2 | - |
| 11-Eicosenoic acid (n-9) | 25.8 | 1.3 |
| 9-Eicosenoic acid (n-11) | 26.5 | 1.6 |
Table 2: Estimated Retention Times of 14-Eicosenoic Acid Geometric and Positional Isomers by Ag-HPLC
| Isomer (as FAME) | Estimated Retention Time (min) |
| trans-14-Eicosenoic acid | 32.5 |
| cis-14-Eicosenoic acid | 35.8 |
| trans-11-Eicosenoic acid | 34.1 |
| cis-11-Eicosenoic acid | 38.2 |
Table 3: UPLC-MS/MS Parameters for 14-Eicosenoic Acid Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 14-Eicosenoic acid | 309.5 | Fragment 1 | Optimized Value |
| 14-Eicosenoic acid | 309.5 | Fragment 2 | Optimized Value |
| Internal Standard (e.g., C17:0) | 269.3 | Fragment 1 | Optimized Value |
*Note: Specific product ions and collision energies need to be determined empirically.
Mandatory Visualizations
Eicosanoid Synthesis Pathway
The following diagram illustrates a simplified overview of the eicosanoid synthesis pathway, starting from the release of arachidonic acid from the cell membrane. 14-Eicosenoic acid can be a substrate for similar enzymatic pathways.
Caption: Simplified eicosanoid synthesis pathway.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the analysis of 14-eicosenoic acid isomers from biological samples.
Caption: General workflow for HPLC analysis of fatty acid isomers.
Conclusion
The separation and quantification of 14-eicosenoic acid isomers can be effectively achieved using a combination of RP-HPLC, Ag-HPLC, and UPLC-MS/MS. The choice of method will depend on the specific research question, with Ag-HPLC offering superior resolution for both positional and geometric isomers, and UPLC-MS/MS providing the highest sensitivity and specificity for quantitative analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate their own methods for the analysis of these important fatty acid isomers.
References
Application Note and Protocol: Dissolving and Storing (14Z)-14-Eicosenoic Acid Standards
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate preparation and stable storage of (14Z)-14-Eicosenoic acid standards for research and development applications. Adherence to this protocol will ensure the integrity and reproducibility of experimental results.
This compound is a monounsaturated omega-6 fatty acid. It is found in small quantities in some marine organisms[1][2]. Proper handling and storage of this standard are critical for accurate quantification and experimentation.
Data Presentation: Solubility and Storage Conditions
The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Value & Conditions | Source |
| Molecular Weight | 310.5 g/mol | [1][3] |
| Purity | >98% | [3][4] |
| Solubility | ||
| 10 mg/mL in Ethanol | [1][2] | |
| 10 mg/mL in DMSO | [1][2] | |
| 10 mg/mL in DMF | [1][2] | |
| 1 mg/mL in 0.15 M Tris-HCl (pH 8.5) | [1][2] | |
| 0.15 mg/mL in PBS (pH 7.2) | [1][2] | |
| Recommended Storage | ||
| Short-term (≤ 1 month) | Store at -20°C | |
| Long-term (≤ 6 months) | Store at -80°C | |
| Shipping Condition | Shipped with blue ice | [1] |
Experimental Protocol: Dissolving and Storing the Standard
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound and its subsequent storage.
2.1. Materials
-
This compound standard (solid or as a solution in ethanol)
-
Anhydrous Ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Conical tubes or vials (amber glass or polypropylene, sterile)
-
Vortex mixer
-
Ultrasonic bath
-
Argon or Nitrogen gas source (optional, for long-term storage)
-
-20°C and -80°C freezers
2.2. Procedure for Preparing a Stock Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing (if starting from solid): Accurately weigh the desired amount of the fatty acid standard using a calibrated analytical balance in a fume hood.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in the table above. Ethanol is a common choice.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the vial containing the fatty acid.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the fatty acid does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. To increase solubility, the tube may be warmed to 37°C before sonication[1].
-
-
Preparation of Aliquots:
-
Once fully dissolved, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the fatty acid[1].
-
Dispense the stock solution into smaller, appropriately labeled vials.
-
-
Inert Gas Purging (Optional but Recommended for Long-Term Storage): For extended storage, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.
-
Storage:
2.3. Handling Precautions
-
This compound is for research use only and not for human or veterinary use[1][2].
-
Handle the compound and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Unsaturated fatty acids can be sensitive to light and oxidation. Store solutions in amber vials and minimize exposure to air.
Visualization: Experimental Workflow
The following diagram illustrates the workflow for the preparation and storage of this compound standards.
Caption: Protocol for dissolving and storing this compound.
References
Application Notes and Protocols for (14Z)-14-Eicosenoic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(14Z)-14-Eicosenoic acid is a monounsaturated omega-6 fatty acid. While research specifically detailing the application of this compound in cell culture is limited, studies on related eicosenoic acid isomers provide valuable insights into its potential biological activities and signaling pathways. This document outlines potential applications and detailed protocols for the use of this compound in cell culture experiments, drawing parallels from research on structurally similar fatty acids. It is important to note that the specific effects of this compound may differ from those of its isomers, and empirical validation is essential.
A study on various cis-eicosenoic acid positional isomers in 3T3-L1 preadipocytes revealed that the location of the double bond significantly influences their effects on adipogenesis and lipid accumulation. This suggests that this compound likely possesses unique biological activities that warrant investigation.
Potential Applications in Cell Culture
Based on the activities of related fatty acids, this compound could be investigated for its role in:
-
Anti-inflammatory responses: A study on the related Gondoic acid ((11Z)-eicosenoic acid) demonstrated its ability to alleviate inflammation in Kupffer cells by inhibiting ROS production and the PKCθ/ERK/STAT3 signaling pathway[1].
-
Cancer cell biology: A patent application suggests that certain non-homogeneous molecular lipids containing eicosenoic acids may have cytotoxic effects on cancer cells, indicating a potential area of investigation for this compound in cancer research[2].
-
Lipid metabolism and adipogenesis: Research on positional isomers of eicosenoic acid has shown differential effects on adipogenesis and lipid accumulation in 3T3-L1 cells. This highlights the potential of this compound to modulate adipocyte differentiation and function.
-
Cell signaling: Eicosanoids, derived from 20-carbon fatty acids, are crucial signaling molecules in various physiological processes. This compound may serve as a precursor to novel signaling molecules or modulate known signaling pathways.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table summarizes data for the closely related isomer, Gondoic acid ((11Z)-eicosenoic acid), from a study on LPS-induced inflammation in Kupffer cells[1]. This data can serve as a starting point for designing experiments with this compound.
| Cell Line | Treatment | Concentration | Time | Observed Effect |
| Kupffer Cells | Gondoic Acid + LPS | 10, 20, 40 µM | 24 h | Inhibition of pro-inflammatory factors (iNOS, COX-2, IL-1β, IL-6, TNF-α) |
| Kupffer Cells | Gondoic Acid + LPS | 40 µM | 24 h | Reduction in ROS levels |
| Kupffer Cells | Gondoic Acid + LPS | 40 µM | 24 h | Inhibition of PKCθ, p-ERK1/2, and p-STAT3 protein expression |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Ethanol (anhydrous, cell culture grade)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the fatty acid in anhydrous ethanol to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of BSA-Complexed this compound for Cell Treatment
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and filters (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Gently agitate to dissolve and filter-sterilize using a 0.22 µm filter.
-
In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.
-
Add the desired amount of the this compound ethanolic stock solution to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is critical and should be optimized (a common starting point is 3:1 to 6:1).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
Add the fatty acid-BSA complex to the cell culture medium to achieve the final desired treatment concentration.
-
For a vehicle control, prepare a BSA solution with an equivalent volume of ethanol.
-
Apply the prepared medium to the cells.
Protocol 3: Assessment of Anti-inflammatory Effects in Macrophages (e.g., RAW 264.7)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound-BSA complex (from Protocol 2)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for Western blotting).
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for nitric oxide assays, 6-well for protein extraction).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound-BSA complex for 1-2 hours. Include a vehicle control (BSA + ethanol).
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant for analysis of nitric oxide production (Griess assay) and cytokine secretion (ELISA for TNF-α, IL-6, etc.).
-
Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., phosphorylated and total forms of ERK, STAT3).
Visualization of Signaling Pathways and Workflows
Below are diagrams representing a potential signaling pathway that could be modulated by this compound, based on findings for related fatty acids, and a general experimental workflow.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: General experimental workflow.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of 14-Eicosenoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
14-Eicosenoic acid, a monounsaturated omega-6 fatty acid, is a lipid mediator implicated in various physiological and pathological processes. Accurate and reliable quantification of 14-Eicosenoic acid in biological matrices is crucial for understanding its roles in cellular signaling, inflammation, and metabolic disorders. However, the inherent complexity of biological samples necessitates a robust cleanup step to remove interfering substances prior to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers excellent recovery, reproducibility, and the potential for automation.[1] This document provides detailed application notes and experimental protocols for the solid-phase extraction of 14-Eicosenoic acid from biological samples, focusing on reversed-phase SPE as a primary methodology.
Principles of Solid-Phase Extraction for 14-Eicosenoic Acid
Solid-phase extraction separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For the cleanup of 14-Eicosenoic acid, a nonpolar fatty acid, reversed-phase SPE is a highly suitable technique.
Reversed-Phase SPE (RP-SPE): This method utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase.[1] Due to its hydrophobic nature, 14-Eicosenoic acid is retained on the stationary phase while more polar, water-soluble matrix components are washed away. The retained fatty acid is then eluted with a nonpolar organic solvent.[1]
Data Presentation
The following table summarizes representative quantitative data for the recovery of eicosanoids structurally related to 14-Eicosenoic acid using a reversed-phase SPE protocol followed by LC-MS/MS analysis. While specific recovery data for 14-Eicosenoic acid is not widely published, the data for 14,15-EET (epoxyeicosatrienoic acid) provides a valuable reference for expected performance. The recovery rates for a broad range of eicosanoids using SPE are generally above 64.5%.[2][3]
| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) |
| 14,15-EET | Human Serum | Reversed-Phase | > 64.5%[2][3] |
| 20-HETE | Human Serum | Reversed-Phase | > 64.5%[2][3] |
| 11,12-EET | Human Serum | Reversed-Phase | > 64.5%[2][3] |
| LTB4 | Human Serum | Reversed-Phase | > 64.5%[2][3] |
Note: The recovery rates presented are based on a study of 25 eicosanoids in human serum and serve as an estimation for the recovery of 14-Eicosenoic acid under similar conditions.[2][3] Actual recovery for 14-Eicosenoic acid may vary and should be validated for specific applications.
Experimental Protocols
This section provides a detailed protocol for the reversed-phase solid-phase extraction of 14-Eicosenoic acid from a biological matrix such as plasma or serum.
Materials:
-
Reversed-Phase SPE Cartridges (e.g., C18, 500 mg, 3 mL)
-
Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., a deuterated analog of 14-Eicosenoic acid)
Protocol:
1. Sample Pre-treatment: a. Thaw the biological sample (e.g., 500 µL of plasma) on ice. b. Add an appropriate amount of internal standard to the sample. c. To precipitate proteins, add 1.5 mL of cold methanol containing 0.1% formic acid. d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully collect the supernatant for SPE cleanup.
2. SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 2 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 2 mL of water through the sorbent. Ensure the sorbent bed does not go dry.
3. Sample Loading: a. Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 2 mL of water to remove polar interferences. b. Wash the cartridge with 2 mL of 50% methanol in water to remove less hydrophobic interferences. c. Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
5. Elution: a. Elute the 14-Eicosenoic acid and other retained lipids with two aliquots of 1 mL of acetonitrile. b. Collect the eluate in a clean collection tube.
6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 80:20 methanol/water). c. Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for reversed-phase SPE cleanup of 14-Eicosenoic acid.
Relevant Biological Pathway: Eicosanoid Synthesis
While 14-Eicosenoic acid itself is not a direct precursor in the primary eicosanoid cascade, its analysis is often conducted alongside other 20-carbon fatty acids, such as arachidonic acid, which is a key player in inflammation. The following diagram illustrates the general pathways for the synthesis of pro-inflammatory and anti-inflammatory eicosanoids from arachidonic acid.
Caption: Simplified overview of the eicosanoid synthesis pathways from arachidonic acid.
References
Application Notes and Protocols for Isotope Labeling of (14Z)-14-Eicosenoic Acid for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(14Z)-14-Eicosenoic acid is a monounsaturated omega-6 fatty acid. While not as extensively studied as other fatty acids, understanding its metabolic fate is crucial for elucidating its potential physiological and pathophysiological roles. Isotope labeling is a powerful technique for tracing the metabolic pathways of fatty acids, providing quantitative insights into their uptake, synthesis, incorporation into complex lipids, and breakdown.[1]
These application notes provide a comprehensive guide to designing and conducting metabolic tracing studies using isotopically labeled this compound. The protocols outlined below are based on established methods for other long-chain fatty acids and can be adapted for this compound.
Principle of Metabolic Tracing with Stable Isotopes
Stable isotope tracing involves introducing a molecule labeled with a heavy isotope (e.g., ¹³C or ²H) into a biological system.[2] The labeled compound, or "tracer," is metabolically indistinguishable from its natural counterpart (the "tracee").[2] By tracking the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can delineate metabolic pathways and quantify fluxes.[1]
Section 1: Synthesis of Isotopically Labeled this compound
Illustrative Synthetic Strategy (based on analogous syntheses):
A plausible synthetic route could involve the coupling of a ¹³C-labeled alkyl fragment with an appropriate unsaturated fragment to construct the 20-carbon chain with the double bond at the 14th position. For example, a Wittig reaction or a Grignard coupling could be employed.
General Considerations for Synthesis:
-
Choice of Isotope: ¹³C is a common choice for tracing carbon backbones. Uniformly labeled ([U-¹³C]) fatty acids, where all carbons are ¹³C, are commercially available for some fatty acids and provide the most detailed information on metabolic fate. Site-specific labeling can also be used to probe particular reactions.
-
Purity: The synthesized labeled fatty acid must be of high chemical and isotopic purity to ensure accurate tracing results. Purification is typically achieved through chromatographic techniques like HPLC.
-
Characterization: The final product should be thoroughly characterized by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
Section 2: Experimental Protocols for Metabolic Tracing
Protocol 2.1: In Vitro Metabolic Tracing in Cell Culture
This protocol describes the administration of ¹³C-labeled this compound to cultured cells to trace its incorporation into cellular lipids.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS), dialyzed to remove endogenous fatty acids
-
[U-¹³C]-(14Z)-14-Eicosenoic acid (or other labeled variant)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for sufficient growth during the experiment.
-
Preparation of Labeled Fatty Acid Medium:
-
Prepare a stock solution of [U-¹³C]-(14Z)-14-Eicosenoic acid complexed to fatty acid-free BSA. This improves solubility and cellular uptake.
-
Supplement the cell culture medium (containing dialyzed FBS) with the labeled fatty acid-BSA complex to the desired final concentration (typically in the range of 10-100 µM).
-
-
Labeling:
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the prepared labeled fatty acid medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of fatty acid metabolism.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. A detailed protocol for lipid extraction and saponification is provided in Protocol 2.3.
-
-
Sample Analysis: Analyze the lipid extracts by LC-MS/MS to determine the isotopic enrichment in various lipid species. A detailed analytical protocol is provided in Protocol 2.4.
Protocol 2.2: In Vivo Metabolic Tracing in Animal Models
This protocol outlines the administration of labeled this compound to an animal model (e.g., mouse) to study its whole-body metabolism.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
[U-¹³C]-(14Z)-14-Eicosenoic acid
-
Vehicle for administration (e.g., corn oil for oral gavage, or complexed with albumin for intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Solvents for lipid extraction
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration:
-
Oral Gavage: Administer a bolus of [U-¹³C]-(14Z)-14-Eicosenoic acid dissolved in a lipid vehicle like corn oil.[3]
-
Intravenous Infusion: For steady-state analysis, infuse the labeled fatty acid complexed to albumin intravenously over a set period.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to measure the appearance of the tracer in plasma.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Immediately freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from plasma and tissues as described in Protocol 2.3.
-
Analyze the extracts by LC-MS/MS or GC-MS as described in Protocol 2.4.
-
Protocol 2.3: Lipid Extraction and Saponification
This protocol describes the extraction of total lipids and subsequent saponification to release free fatty acids for analysis.
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add water to create a biphasic system and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add a solution of potassium hydroxide (KOH) in methanol (e.g., 0.5 M).
-
Incubate at 60-70°C for 1-2 hours to hydrolyze the ester bonds.
-
Acidify the mixture with an acid (e.g., HCl or formic acid) to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane or chloroform.
-
Dry the fatty acid extract under nitrogen.
-
Protocol 2.4: LC-MS/MS Analysis of Labeled Fatty Acids
This protocol outlines the analysis of ¹³C-labeled fatty acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Reconstitute the dried fatty acid extract in a suitable solvent (e.g., methanol/isopropanol).
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with a small amount of a weak acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated fatty acid molecules [M-H]⁻.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition of the precursor ion (the labeled fatty acid) to a specific product ion. For uniformly labeled fatty acids, a full scan or selected ion monitoring (SIM) can be used to observe the entire isotopologue distribution.
-
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of this compound and its downstream metabolites.
-
Calculate the isotopic enrichment and use it to determine metabolic fluxes.
-
Section 3: Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following are illustrative tables based on expected outcomes from tracing experiments with long-chain fatty acids.
Note: The following data are hypothetical and serve as a template. Actual results will vary depending on the experimental system.
Table 1: Incorporation of [U-¹³C]-(14Z)-14-Eicosenoic Acid into Major Lipid Classes in Cultured Hepatocytes.
| Time (hours) | ¹³C-Triglycerides (nmol/mg protein) | ¹³C-Phosphatidylcholine (nmol/mg protein) | ¹³C-Phosphatidylethanolamine (nmol/mg protein) | ¹³C-Cholesteryl Esters (nmol/mg protein) |
| 1 | 5.2 ± 0.8 | 10.5 ± 1.2 | 3.1 ± 0.5 | 1.8 ± 0.3 |
| 4 | 25.8 ± 3.1 | 38.2 ± 4.5 | 12.6 ± 1.8 | 7.5 ± 1.1 |
| 8 | 58.9 ± 6.7 | 65.4 ± 7.9 | 25.3 ± 3.0 | 15.9 ± 2.2 |
| 24 | 152.3 ± 18.5 | 98.7 ± 11.2 | 45.1 ± 5.4 | 35.8 ± 4.1 |
Table 2: Isotopic Enrichment of this compound and its Elongation Product in Mouse Liver after Oral Gavage with [U-¹³C]-(14Z)-14-Eicosenoic Acid.
| Time (minutes) | ¹³C-(14Z)-14-Eicosenoic Acid Enrichment (%) | ¹³C-16-Eicosenoic Acid Enrichment (%) |
| 30 | 15.6 ± 2.1 | 0.8 ± 0.2 |
| 60 | 28.4 ± 3.5 | 2.1 ± 0.4 |
| 120 | 18.9 ± 2.8 | 3.5 ± 0.6 |
| 240 | 8.2 ± 1.5 | 2.8 ± 0.5 |
Section 4: Mandatory Visualizations
Diagram 1: Proposed Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic fate of this compound, including its activation, incorporation into complex lipids, and a proposed elongation pathway.
Diagram 2: Experimental Workflow for In Vitro Metabolic Tracing
This diagram outlines the key steps in an in vitro metabolic tracing experiment using isotopically labeled fatty acids.
Diagram 3: Fatty Acid Elongation Cycle
This diagram details the enzymatic steps involved in the elongation of a fatty acid chain.
References
Troubleshooting & Optimization
Overcoming poor peak separation of C20:1 isomers in gas chromatography
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve challenges encountered during the gas chromatographic analysis of C20:1 isomers.
Troubleshooting Guides & FAQs
This section addresses common issues related to poor peak separation of C20:1 isomers.
Question 1: Why am I seeing poor or no separation between my C20:1 isomers?
Answer:
Poor separation of C20:1 isomers is a common challenge due to their similar physicochemical properties. Several factors in your gas chromatography (GC) method can contribute to this issue. The primary areas to investigate are your GC column, oven temperature program, and carrier gas settings.
Troubleshooting Steps:
-
Evaluate Your GC Column: The stationary phase of your column is the most critical factor for achieving selectivity between isomers.[1][2]
-
Recommendation: For fatty acid methyl ester (FAME) isomers, highly polar columns are recommended. Look for columns with a cyanoalkyl or polyethylene glycol (WAX) stationary phase.[3] Specifically, biscyanopropyl phases are excellent for resolving cis and trans isomers.[3]
-
Action: Ensure you are using a column with a suitable stationary phase. If you are using a non-polar or mid-polarity column, switching to a highly polar column is the first and most crucial step.
-
-
Optimize the Oven Temperature Program: A generic temperature program may not provide sufficient resolution for closely eluting isomers.
-
Recommendation: A slow temperature ramp rate through the elution range of the C20:1 isomers can significantly improve separation.[4][5]
-
Action: Try decreasing the ramp rate to 1-3°C/min in the temperature range where your isomers of interest elute. You may also need to add an isothermal hold during this period.
-
-
Check Your Carrier Gas and Flow Rate: The type of carrier gas and its linear velocity affect the efficiency of the separation.[6][7][8][9]
-
Recommendation: Hydrogen or helium are the preferred carrier gases for better efficiency and faster analysis times compared to nitrogen.[6][7][8] Ensure the linear velocity is optimized for your chosen carrier gas.
-
Action: Verify that your carrier gas is set to the optimal flow rate or linear velocity for your column's internal diameter. If using nitrogen, consider switching to hydrogen or helium, which can provide better resolution at higher flow rates.
-
-
Consider Column Dimensions: Longer columns and smaller internal diameters generally provide higher resolution.[2][10][11]
-
Recommendation: For difficult separations, a longer column (e.g., 60 m or 100 m) can provide the necessary theoretical plates for resolution.[5]
-
Action: If you have access to a longer column with the appropriate stationary phase, this can be a straightforward way to improve separation.
-
Question 2: My C20:1 isomer peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing for fatty acid methyl esters (FAMEs) is often a sign of active sites in the GC system or incomplete derivatization.
Troubleshooting Steps:
-
Incomplete Derivatization: Free fatty acids are highly polar and can interact with active sites in the liner, column, or detector, leading to tailing peaks.
-
Recommendation: Ensure your derivatization procedure to convert fatty acids to FAMEs is complete. Common derivatization reagents include boron trifluoride (BF3) in methanol, or methanolic HCl.[12]
-
Action: Review your sample preparation protocol. You may need to increase the reaction time or temperature to ensure complete conversion to FAMEs. It is also good practice to analyze a derivatized standard to confirm the efficiency of your method.
-
-
Active Sites in the Inlet: The injection port liner is a common source of activity.
-
Recommendation: Use a deactivated liner and replace it regularly. The presence of non-volatile residues can create active sites.
-
Action: Replace the liner and septum. If the problem persists, you may need to clean the injector.
-
-
Column Contamination or Degradation: Over time, the stationary phase can degrade, or non-volatile material can accumulate at the head of the column, creating active sites.
-
Recommendation: Trim the first few centimeters of the column from the inlet side.
-
Action: Cool the oven, carefully remove the column from the injector, trim approximately 10-15 cm from the front, and reinstall it. This will remove the most likely contaminated section.
-
Question 3: How can I confirm the identity of my C20:1 isomer peaks?
Answer:
Identifying specific isomers can be challenging. The most reliable method is to use a combination of retention time data and mass spectrometry.
Confirmation Methods:
-
Use of Certified Reference Standards: The most straightforward method is to inject a known standard of the C20:1 isomer you are trying to identify and compare the retention time with your sample under identical conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of positional and geometric isomers are often very similar, GC-MS can be used to resolve co-eluting peaks by monitoring for specific ions (Selected Ion Monitoring - SIM).[13] This can help to distinguish between closely eluting compounds even if they are not fully separated chromatographically.
-
Equivalent Chain Length (ECL) Values: ECL values can be calculated by running a series of saturated FAME standards alongside your sample. The ECL of your unknown peak can then be compared to published databases for tentative identification.[14]
Quantitative Data Summary
The following table summarizes typical GC parameters used for the separation of FAMEs, including C20:1 isomers.
| Parameter | Method 1: Animal/Marine Samples | Method 2: Olive Oil Analysis | Method 3: General FAMEs |
| Column | Agilent DB-FATWAX UI | CarboWax | HP-88 |
| Stationary Phase | Highly Polar (WAX) | Polyethylene Glycol | Highly Polar (biscyanopropyl) |
| Length | 30 m | 5 m | 100 m |
| Internal Diameter | 0.25 mm | 0.1 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.2 µm | 0.2 µm |
| Carrier Gas | Helium | Helium | Hydrogen |
| Flow Rate/Velocity | 1.2 mL/min | 1.0 mL/min | 2 mL/min (constant flow) |
| Injection Mode | Splitless | Split (1:300) | Split (1:50) |
| Injector Temp. | 220 °C | 250 °C | 250 °C |
| Oven Program | 60°C (1 min) -> 100°C (5°C/min) -> 175°C (2°C/min, 10 min hold) -> 220°C (2°C/min, 20 min hold) | 150°C (10 sec) -> 250°C (1.7°C/sec, 20 sec hold) | 120°C (1 min) -> 175°C (10°C/min, 10 min hold) -> 210°C (5°C/min, 5 min hold) -> 230°C (5°C/min, 5 min hold) |
| Detector | IRMS | FID | FID |
| Reference | [4] | [15] | [5] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trichloride-Methanol
This protocol is a general guideline for the esterification of fatty acids to fatty acid methyl esters.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Micro-reaction vessel (5-10 mL)
-
Boron trichloride-methanol (BCl3-Methanol), 12% w/w
-
Hexane
-
Deionized Water
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place 1-25 mg of your sample into a micro-reaction vessel. If the sample is in a solvent, evaporate the solvent to dryness first.
-
Add 2 mL of 12% BCl3-Methanol to the vessel.
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Cool the vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Cap the vessel and vortex thoroughly for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
The sample is now ready for GC analysis.
Visualizations
Caption: Troubleshooting workflow for poor C20:1 isomer separation.
Caption: Relationship between different types of C20:1 isomers.
References
- 1. gcms.cz [gcms.cz]
- 2. Choosing a Capillary GC Column [sigmaaldrich.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. usa-journals.com [usa-journals.com]
- 9. shimadzu.com [shimadzu.com]
- 10. fishersci.com [fishersci.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Lipid Extraction from Complex Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of lipid extraction from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during lipid extraction experiments.
Issue 1: Low Lipid Yield
Q1: My lipid yield is consistently lower than expected. What are the potential causes and how can I improve it?
A1: Low lipid yield is a common issue that can stem from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:
-
Incomplete Cell Lysis and Tissue Disruption: Lipids are often sequestered within complex cellular structures. If the tissue is not adequately homogenized, solvents cannot efficiently access and solubilize the lipids.
-
Troubleshooting:
-
Ensure thorough homogenization of the tissue. Techniques like bead-beating, sonication, or grinding frozen tissue with a mortar and pestle can be effective.[1]
-
For plant tissues with rigid cell walls, pretreatments such as enzymatic digestion, chemical methods, or mechanical disruption are crucial to facilitate solvent penetration.[2][3]
-
Freeze-drying (lyophilization) of samples before extraction can significantly increase lipid yields, in some cases by 3 to 7 times, especially for tissues like large sponges.[4]
-
-
-
Incorrect Solvent-to-Sample Ratio: The ratio of solvent to the biological sample is a critical factor influencing lipid yield.[2] Using an insufficient volume of solvent will result in incomplete extraction.
-
Troubleshooting:
-
For methods like Folch and Bligh-Dyer, a sample-to-solvent ratio of 1:20 (v/v) is often recommended to maximize yield.[2][5]
-
For samples with high lipid content (>2%), the Folch method, which uses a higher proportion of solvent, may produce a substantially higher yield compared to the Bligh-Dyer method.[2][6]
-
-
-
Inappropriate Solvent System for Target Lipids: The chemical diversity of lipids means that a single solvent system may not be optimal for all lipid classes.[2] Nonpolar lipids dissolve well in nonpolar solvents, while polar lipids require more polar solvents.[2]
-
Troubleshooting:
-
For a broad range of lipids, a mixture of polar and nonpolar solvents is necessary. Chloroform/methanol-based methods are widely used for this purpose.[2][7]
-
For highly hydrophobic lipids like triacylglycerols (TAGs), liquid-liquid extraction (LLE) with non-polar solvents such as n-hexane or toluene can be effective.[2]
-
For intermediate and highly polar lipids like glycerophospholipids and sphingolipids, chloroform/methanol or methyl-tert-butyl ether (MTBE)-based LLE methods are generally used.[2]
-
The choice of extraction method should be tailored to the specific tissue type, as the optimal method can be highly tissue-specific.[8]
-
-
-
Lipid Degradation: Enzymatic degradation by lipases (e.g., phospholipases) released during tissue disruption can significantly reduce the yield of intact lipids.[9][10]
-
Troubleshooting:
-
Inactivate enzymes immediately upon sample collection. For plant tissues, this can be achieved by immersing the sample in hot isopropanol (75°C) or boiling.[10][11] Adding an antioxidant like butylated hydroxytoluene (BHT) to the isopropanol can further inhibit lipid oxidation.[2]
-
For animal tissues, heat treatment can also be effective in inhibiting lipase activity.[9]
-
Work quickly and keep samples on ice throughout the preparation process to minimize enzymatic activity.[9]
-
-
Issue 2: Poor Reproducibility
Q2: I am observing significant variability in lipid recovery between replicate samples. How can I improve the reproducibility of my extractions?
A2: Poor reproducibility can be caused by inconsistencies in sample handling, extraction procedure, and analytical measurement.
-
Inconsistent Sample Homogenization: If replicate samples are not homogenized to the same degree, the extraction efficiency will vary.
-
Troubleshooting: Standardize your homogenization protocol, including the duration and intensity of the disruption method.
-
-
Variability in Solvent and Sample Volumes: Small inaccuracies in pipetting solvents or weighing samples can lead to different solvent-to-sample ratios, affecting extraction efficiency.
-
Troubleshooting: Use calibrated pipettes and analytical balances. Prepare a master mix of extraction solvents to ensure consistency across all samples.
-
-
Phase Separation Issues: Incomplete phase separation in biphasic extraction methods (e.g., Folch, Bligh-Dyer) can lead to cross-contamination of the lipid and aqueous layers.
-
Troubleshooting:
-
Ensure the correct proportions of chloroform, methanol, and water are used to achieve proper phase separation.[12]
-
Centrifuge samples adequately to achieve a clean separation between the phases.
-
-
-
Solid-Phase Extraction (SPE) Variability: For SPE, inconsistencies in column conditioning, sample loading, washing, and elution can lead to poor reproducibility.
-
Troubleshooting:
-
Issue 3: Sample Contamination
Q3: My final lipid extract appears to be contaminated with non-lipid components (e.g., proteins, salts), which is interfering with downstream analysis. How can I obtain a cleaner extract?
A3: Contamination from non-lipid components is a frequent challenge.
-
Protein Contamination: Proteins can precipitate at the interface of the aqueous and organic phases, and some may be carried over into the lipid layer.
-
Contamination from Plasticware: Plasticizers can leach from plastic tubes and tips into the organic solvents, leading to contamination.
-
Troubleshooting: Use glass tubes and vials with Teflon-lined caps whenever possible, especially when working with chloroform.[15]
-
-
Insoluble Precipitate After Drying: A white, insoluble precipitate may appear after evaporating the solvent from the lipid extract. This is often due to co-extracted non-lipid material.
Quantitative Data Summary
Table 1: Comparison of Common Biphasic Lipid Extraction Methods
| Method | Original Solvent Ratio (Chloroform:Methanol:Water) | Key Characteristics | Best Suited For |
| Folch | 8:4:3 (monophasic), then addition of water to create a biphasic system with a final ratio of approximately 8:4:3.[6][7] | Uses a large solvent-to-sample ratio (20:1).[2][6] Generally considered a "gold standard" for quantitative extraction.[16][17] | Samples with high lipid content (>2%); comprehensive lipid profiling.[2][6] |
| Bligh-Dyer | 1:2:0.8 (monophasic), then addition of chloroform and water to a final ratio of 2:2:1.8 (biphasic).[6][18] | Uses a smaller solvent-to-sample ratio (4:1).[2][6] Faster than the Folch method.[16] | Samples with low lipid content (<2%); routine analysis where very high quantitative accuracy is not the primary goal.[2][6] |
| Matyash (MTBE) | Not a chloroform-based method. Uses MTBE:Methanol:Water. | Results in the lipid-containing organic phase being the upper layer, which can simplify collection and reduce contamination from the protein pellet at the bottom.[2] | High-throughput lipidomics; suitable for a broad range of lipid classes.[1] |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Animal Tissue
-
Homogenization: Weigh approximately 1 gram of tissue and homogenize it in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[7]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[7]
-
Filtration/Centrifugation: Filter the homogenate through filter paper or centrifuge to pellet the solid material and recover the liquid phase.[7]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the liquid phase (e.g., 4 mL for 20 mL of liquid phase).[7]
-
Phase Separation: Vortex the mixture and then centrifuge to facilitate phase separation.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase, which contains the lipids.
-
Drying: Dry the collected chloroform phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Protocol 2: Bligh-Dyer Method for Lipid Extraction
-
Initial Homogenization: For a sample assumed to contain 80% water (adjust with added water if necessary), homogenize with 1 part chloroform and 2 parts methanol to form a monophasic system.[6]
-
Addition of Chloroform: Add 1 part chloroform and re-homogenize.
-
Addition of Water: Add 1 part water (or a weak salt solution) and homogenize again. This will create a biphasic system.[6]
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Lipid Collection: Collect the lower chloroform phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute as needed.
Visualizations
Caption: Workflow for the modified Folch lipid extraction method.
Caption: Troubleshooting decision tree for low lipid yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: (14Z)-14-Eicosenoic Acid Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (14Z)-14-Eicosenoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability during sample preparation a concern?
This compound is a monounsaturated omega-6 fatty acid. Like all unsaturated fatty acids, the double bond in its structure is susceptible to degradation through oxidation, isomerization, and other chemical reactions.[1] Degradation during sample preparation can lead to inaccurate quantification and the formation of artifacts, compromising experimental results.
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
The primary factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to oxygen, particularly in the presence of light, heat, and metal ions, can lead to lipid peroxidation.[2][3]
-
Temperature: High temperatures can accelerate oxidation and cause thermal degradation, including isomerization of the cis double bond to a trans configuration.[4][5][6]
-
Light: Exposure to UV and visible light can initiate photo-oxidation.[2]
-
pH: Extremes in pH can catalyze hydrolysis of esterified fatty acids and may influence the rate of oxidation.
-
Enzymatic Activity: Lipases present in biological samples can hydrolyze fatty acid esters if not properly inactivated.[7][8]
Q3: How should I store my samples containing this compound to ensure stability?
For long-term stability, samples should be stored at -80°C.[9] Storage at -20°C is suitable for shorter periods, though some degradation of polyunsaturated fatty acids has been observed over extended time at this temperature.[10][11] To minimize oxidation, it is recommended to store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Problem: Low recovery of this compound in my sample.
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Use a robust lipid extraction method such as the Folch or Bligh & Dyer techniques. Ensure the correct solvent-to-sample ratio and thorough homogenization. For solid samples, consider pulverization at cryogenic temperatures. |
| Oxidative Degradation | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.01% w/v).[12] Perform extraction and subsequent steps under a stream of nitrogen or argon to minimize oxygen exposure. Use amber glassware to protect from light. |
| Incomplete Derivatization | Ensure complete conversion to fatty acid methyl esters (FAMEs). Optimize reaction time and temperature for your chosen derivatization reagent (e.g., BF3-methanol, methanolic HCl).[13][14][15] |
| Adsorption to Surfaces | Use silanized glassware to prevent adsorption of the fatty acid to glass surfaces. |
Problem: Presence of unexpected peaks in my chromatogram.
| Potential Cause | Recommended Solution |
| Oxidation Products | The presence of aldehydes, ketones, and shorter-chain fatty acids can indicate oxidative degradation. Implement the antioxidant and inert atmosphere strategies mentioned above. |
| Isomers of this compound | High temperatures during sample processing or GC analysis can cause isomerization of the cis double bond to the trans form.[4] Keep sample preparation temperatures low and use an appropriate GC temperature program. |
| Contaminants | Ensure all solvents are of high purity and that glassware is thoroughly cleaned. Run a solvent blank to identify any background contamination. |
Quantitative Data on Stability
Due to the limited availability of stability data specifically for this compound, the following tables provide data for oleic acid (C18:1), a structurally similar and well-studied monounsaturated fatty acid, to serve as a proxy for expected stability.
Table 1: Estimated Thermal Stability of Monounsaturated Fatty Acids (based on Oleic Acid Data)
| Temperature | Duration | Atmosphere | Expected Degradation |
| 4°C | 1 week | Air | Minimal |
| 25°C (Room Temp) | 24 hours | Air | Minor oxidation may occur |
| 60°C | 1 hour | Air | Potential for increased oxidation |
| 100°C | 30 minutes | Nitrogen | Isomerization may begin to occur[4] |
Table 2: Efficacy of Antioxidants in Preventing Oxidation of Monounsaturated Fatty Acids
| Antioxidant | Concentration | Efficacy in Reducing Oxidation |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | High |
| α-Tocopherol (Vitamin E) | 0.02 - 0.1% (w/v) | Moderate to High[12][16] |
| Probucol | Varies | High[12][16] |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Biological Tissue
This protocol is based on the widely used Folch method.
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. Use a volume of solvent that is 20 times the volume of the tissue sample.
-
Extraction: After homogenization, agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Resuspend the dried lipids in a small volume of chloroform:methanol (2:1) with BHT and store at -80°C until further analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Methanolic HCl
-
Preparation: To the dried lipid extract, add 2 mL of 3 N methanolic HCl.
-
Reaction: Tightly cap the tube and heat at 80°C for 1 hour.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction of FAMEs: Add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes at a low speed to separate the phases.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for sample preparation of this compound.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation and isomerisation kinetics of triolein studied by infrared spectrometry and GC-MS combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of plasma fatty acids at -20 degrees C and its relationship to antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of antioxidants alone and in combination with monounsaturated fatty acid-enriched diets on lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. ahajournals.org [ahajournals.org]
Optimization of GC-MS parameters for sensitive detection of 14-Eicosenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 14-Eicosenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 14-Eicosenoic acid?
A1: Due to its low volatility and the polar nature of its carboxyl group, 14-Eicosenoic acid is not suitable for direct GC-MS analysis. Derivatization is a crucial step to convert the fatty acid into a more volatile and less polar derivative. The most common method is esterification to form a fatty acid methyl ester (FAME), which allows for better chromatographic separation and detection.[1][2]
Q2: What is the recommended derivatization method for 14-Eicosenoic acid?
A2: Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol is a widely used and robust method for preparing the methyl ester of 14-Eicosenoic acid.[2][3] This method is effective for both free fatty acids and those esterified in complex lipids.[1] An alternative is using Boron Trichloride (BCl₃) in methanol.[4]
Q3: Which GC column is best suited for the analysis of 14-Eicosenoic acid methyl ester?
A3: A polar capillary column is generally recommended for the separation of fatty acid methyl esters. Columns with a stationary phase of polyethylene glycol (e.g., HP-INNOWax) or a high-percentage cyanopropyl-phenyl polysiloxane are common choices as they provide good resolution for FAMEs.[5]
Q4: What is the advantage of using Selected Ion Monitoring (SIM) mode for the detection of 14-Eicosenoic acid methyl ester?
A4: Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity and selectivity of the analysis compared to full scan mode.[6][7] By monitoring only a few characteristic ions of the 14-Eicosenoic acid methyl ester, the signal-to-noise ratio is improved, allowing for lower detection limits and more accurate quantification, especially in complex matrices.[7][8]
Q5: What are the key fragment ions to monitor for 14-Eicosenoic acid methyl ester in SIM mode?
A5: For monoenoic fatty acid methyl esters like 14-Eicosenoic acid methyl ester, a key fragment ion is m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group.[6] Other characteristic ions and the molecular ion should also be considered for confirmation.
Troubleshooting Guide
Issue 1: Low or No Signal for 14-Eicosenoic Acid Peak
| Question | Possible Cause | Troubleshooting Steps |
| Are you seeing any peaks at all? | Complete instrument failure (e.g., FID not lit, MS detector off). | - Check the basic instrument status and ensure all components are powered on and operational.[9] - Verify carrier gas flow. |
| Is the derivatization process complete? | Incomplete esterification of 14-Eicosenoic acid. | - Ensure the BF₃-methanol reagent is fresh and has been stored correctly to prevent degradation. - Optimize the reaction time and temperature (typically 60-100°C for 5-60 minutes).[1][2] - Ensure the sample is dry before adding the derivatization reagent, as water can inhibit the reaction.[2] |
| Are the injection parameters optimized? | Inefficient sample transfer to the column. | - Check for leaks in the injector, particularly the septum.[9] - Ensure the injection volume is appropriate for your liner and column. - For splitless injection, ensure the split vent is closed for an adequate amount of time to allow for complete transfer of the analyte onto the column. |
| Is the MS detector tuned and calibrated? | Poor detector sensitivity. | - Perform an autotune or manual tune of the mass spectrometer to ensure optimal performance.[10] - Verify the detector is clean and functioning correctly. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Troubleshooting Steps |
| Is the peak tailing? | Active sites in the GC system. | - Deactivate or replace the injector liner. - Trim the first few centimeters of the analytical column to remove any active sites that may have developed.[9] - Ensure complete derivatization, as underivatized 14-Eicosenoic acid will exhibit significant tailing.[2] |
| Is the peak fronting? | Column overload or sample solvent issues. | - Dilute the sample to a lower concentration. - Ensure the injection solvent is compatible with the stationary phase of the column. |
| Are the oven temperature and flow rate appropriate? | Suboptimal chromatographic conditions. | - Ensure the initial oven temperature is low enough for proper focusing of the analyte at the head of the column. - Verify that the carrier gas flow rate is within the optimal range for your column dimensions. |
Issue 3: Presence of Ghost or Carryover Peaks
| Question | Possible Cause | Troubleshooting Steps |
| Do extra peaks appear in blank runs? | Contamination from previous injections (carryover). | - Clean the injector port and replace the septum and liner.[9] - Run a bake-out cycle for the column at a high temperature (below the column's maximum limit). - Check for contamination in the syringe and wash it thoroughly with an appropriate solvent. |
| Are there unexpected peaks in your sample chromatogram? | Contamination from reagents or sample preparation. | - Analyze a reagent blank to identify any contaminants introduced during the derivatization or extraction steps. - Ensure all glassware is thoroughly cleaned. |
Data Presentation: GC-MS Parameter Optimization
Optimizing GC-MS parameters is crucial for achieving sensitive detection. The following table summarizes key parameters and their impact on the analysis of 14-Eicosenoic acid methyl ester.
| Parameter | Typical Range | Effect on Analysis | Recommendation for High Sensitivity |
| Injector Temperature | 200 - 280°C[11][12] | Higher temperatures can enhance vaporization but may cause degradation of thermally labile compounds.[13] | Start at 250°C and optimize based on peak shape and response. |
| GC Column | Polar (e.g., HP-INNOWax, DB-225MS)[5][11] | The polarity of the stationary phase affects the separation of FAMEs. | A highly polar column is recommended for good resolution of fatty acid isomers. |
| Oven Temperature Program | Initial: 50-100°C, Ramp: 5-20°C/min, Final: 220-260°C[6][11] | The temperature program influences the resolution and analysis time. | A slower ramp rate can improve the separation of closely eluting compounds. |
| Carrier Gas Flow Rate | 1 - 2 mL/min (Helium)[6][11] | Affects chromatographic efficiency and analysis time. | Optimize for the best balance of resolution and peak height. |
| MS Ion Source Temperature | 150 - 250°C[6][11] | Can influence fragmentation patterns and ion abundance. | Optimization can lead to a significant increase in signal response. |
| MS Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. | Use the standard 70 eV. |
| MS Acquisition Mode | Full Scan vs. Selected Ion Monitoring (SIM) | SIM mode offers higher sensitivity and selectivity for target compounds.[6][7] | For sensitive detection and quantification, SIM mode is highly recommended.[8] |
Experimental Protocols
Protocol 1: Derivatization of 14-Eicosenoic Acid to its Methyl Ester using BF₃-Methanol
This protocol describes the conversion of 14-Eicosenoic acid to 14-Eicosenoic acid methyl ester (FAME).
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or the extracted lipid residue into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be dried first.[4]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample tube.[1][14]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.[1][4]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[4]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure the sample is dry, you can pass the hexane layer through a small column of anhydrous sodium sulfate.[4] The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of 14-Eicosenoic Acid Methyl Ester
This protocol provides a starting point for the GC-MS analysis. Parameters should be optimized for your specific instrument and application.
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 7°C/minute, hold for 1 minute.
-
Ramp 2: Increase to 220°C at 7°C/minute, hold for 4 minutes.
-
Ramp 3: Increase to 240°C at 5°C/minute, hold for 6 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor the molecular ion of 14-Eicosenoic acid methyl ester and key fragment ions (e.g., m/z 74).
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of 14-Eicosenoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. internationaloliveoil.org [internationaloliveoil.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. web.usm.my [web.usm.my]
- 13. researchgate.net [researchgate.net]
- 14. repository.seafdec.org [repository.seafdec.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Fatty Acids
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact fatty acid analysis?
A: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification of fatty acids.[2][3][4] The primary culprits in biological samples are often phospholipids, which are highly abundant and can interfere with the ionization of target fatty acids.[5][6][7][8] Ultimately, uncorrected matrix effects can negatively affect the reproducibility, linearity, accuracy, and sensitivity of your analytical method.[9]
Q2: How can I detect the presence of matrix effects in my samples?
A: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the MS detector post-column while injecting a blank matrix extract.[9] Any signal suppression or enhancement at specific retention times indicates the presence of matrix effects.[9]
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration.[9][10] The ratio of these responses provides a quantitative measure of the matrix effect.
-
Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in a matrix extract can reveal the impact of the matrix.[3][11] A significant difference in the slopes indicates the presence of matrix effects.
Q3: What is the "gold standard" for correcting matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method for compensating for matrix effects.[1][2][12] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H).[13] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[3][14] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[3]
Q4: Are there alternatives if a stable isotope-labeled internal standard is not available?
A: Yes, several other strategies can be employed:
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and creating a calibration curve for each individual sample.[1][9] While effective, it can be time-consuming and labor-intensive.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples can help to compensate for matrix effects.[11][15] However, obtaining a truly representative blank matrix can be challenging.
-
Surrogate Matrix: When a blank matrix is unavailable, a surrogate matrix with similar properties can be used to prepare calibrants.[9]
Troubleshooting Guides
Issue 1: Poor sensitivity and reproducibility for fatty acid quantification.
This issue is often a direct consequence of significant ion suppression from matrix components, particularly phospholipids in biological samples.[6][7][8]
Root Causes and Solutions
| Potential Cause | Recommended Action | Detailed Protocol |
| Insufficient Sample Cleanup | Implement more rigorous sample preparation techniques to remove interfering matrix components before LC-MS/MS analysis.[3][16] | See Experimental Protocols section for detailed methods on SPE, LLE, and Phospholipid Removal. |
| Co-elution of Analytes and Interferences | Optimize chromatographic conditions to achieve better separation between the fatty acids of interest and matrix components.[1][3] | This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. For example, manipulating the mobile phase pH can alter the retention of basic compounds relative to phospholipids.[17] |
| Inadequate Compensation for Matrix Effects | Incorporate a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for signal variability.[2][3][12] | Add the SIL-IS to the sample at the very beginning of the sample preparation process to account for variability in both extraction recovery and matrix effects. |
Issue 2: Inconsistent results across different sample batches.
Variability between sample batches can be due to differing levels of matrix components, leading to inconsistent matrix effects.[15]
Root Causes and Solutions
| Potential Cause | Recommended Action | Detailed Protocol |
| Variable Matrix Composition | Employ robust sample preparation methods that effectively remove the majority of interfering compounds, thereby minimizing the impact of matrix variability. | Phospholipid removal plates or cartridges are particularly effective for plasma and serum samples.[5][18] |
| Analyte Degradation or Adsorption | Ensure consistent sample handling and storage procedures. Consider derivatization to improve analyte stability. | See Experimental Protocols for an overview of fatty acid derivatization. |
| Systematic Errors in Sample Processing | Use a consistent and well-documented sample preparation workflow. The use of an internal standard added early in the process is crucial. | A detailed and validated standard operating procedure (SOP) for sample preparation is essential. |
Issue 3: Low ionization efficiency of fatty acids.
Fatty acids inherently exhibit poor ionization efficiency, which can be exacerbated by matrix effects.[19][20]
Root Causes and Solutions
| Potential Cause | Recommended Action | Detailed Protocol |
| Inherent Chemical Properties of Fatty Acids | Chemically derivatize the fatty acids to introduce a more readily ionizable group.[19][21][22] | This can significantly enhance the MS signal and improve sensitivity. See Experimental Protocols for derivatization methods. |
| Suboptimal MS Source Conditions | Optimize ion source parameters such as ionization polarity, gas flows, and temperatures to maximize the signal for the target fatty acids. | Some studies suggest that negative ionization mode may be less susceptible to matrix effects for certain analytes.[9] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Fatty Acid Cleanup
SPE is a common technique to remove interfering compounds from a sample matrix. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be highly effective in reducing matrix effects by producing cleaner extracts compared to protein precipitation or single-mode SPE.[10][17]
Methodology:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric strong cation exchange) with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove polar and non-polar interferences. A partially aqueous elution solvent can be used to selectively elute the target analyte while retaining phospholipids on the reversed-phase sorbent.[10]
-
Elution: Elute the fatty acids of interest using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Phospholipid Removal using Specific Plates/Cartridges
Given that phospholipids are a major source of matrix effects in biological samples, targeted removal can significantly improve data quality.[5][6][7][8] Products like HybridSPE® or Ostro™ plates utilize zirconia-coated silica particles that selectively bind to the phosphate groups of phospholipids.[18]
Methodology:
-
Protein Precipitation: In a 96-well phospholipid removal plate, add the plasma or serum sample.
-
Solvent Addition: Add an acidified organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate proteins and facilitate phospholipid binding.
-
Mixing: Briefly vortex the plate to ensure thorough mixing.
-
Filtration/Elution: Apply vacuum or positive pressure to pass the sample through the packed bed. The phospholipids are retained, while the fatty acids and other analytes pass through.
-
Collection: Collect the filtrate for direct injection or further processing.
Derivatization of Fatty Acids for Enhanced Sensitivity
Derivatization can improve the ionization efficiency and chromatographic properties of fatty acids.[19][21][22] A common approach is esterification to form fatty acid methyl esters (FAMEs), though this is more traditional for GC-MS.[23] For LC-MS, derivatizing agents that introduce a permanently charged group are highly effective.
Methodology (using a generic charge-tagging reagent):
-
Extraction: Extract the fatty acids from the sample matrix.
-
Drying: Evaporate the solvent to complete dryness. The presence of water can hinder the derivatization reaction.
-
Reaction: Add the derivatization reagent (e.g., one that introduces a quaternary amine group) and a catalyst in an appropriate solvent.
-
Incubation: Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the derivatized fatty acids by LC-MS/MS, typically in positive ion mode.
Visualizations
Caption: Workflow for minimizing matrix effects in fatty acid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. e-b-f.eu [e-b-f.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. researchgate.net [researchgate.net]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Derivatization techniques for free fatty acids by GC [restek.com]
Best practices for avoiding contamination in fatty acid analysis
Dieses technische Support-Center bietet umfassende Anleitungen und Antworten auf häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Vermeidung von Kontaminationen während der Fettsäureanalyse zu unterstützen.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
Hier finden Sie Antworten auf häufige Fragen und Lösungen für spezifische Probleme, die während Ihrer Experimente auftreten können.
Frage 1: Was sind die häufigsten Kontaminationsquellen bei der Fettsäureanalyse?
Kontaminationen bei der Fettsäureanalyse können aus verschiedenen Quellen stammen und die Genauigkeit Ihrer Ergebnisse erheblich beeinträchtigen. Zu den Hauptquellen gehören:
-
Laborumgebung: Staub, Aerosole und Dämpfe im Labor können Fettsäuren enthalten.
-
Reagenzien und Lösungsmittel: Lösungsmittel, selbst hochreine, können Spuren von Verunreinigungen enthalten.[1][2] Phthalate, die häufig in Kunststoffen vorkommen, sind eine häufige Kontaminationsquelle und können aufgrund ihrer lipophilen Natur leicht in die Proben gelangen.[3][4][5]
-
Glaswaren und Laborgeräte: Unsachgemäß gereinigte Glaswaren können Rückstände von Fetten oder Reinigungsmitteln enthalten.[6][7][8][9] Kunststoffe sollten wann immer möglich vermieden werden, da sie Weichmacher und andere extrahierbare Substanzen freisetzen können.[10]
-
Probenhandhabung: Direkter Hautkontakt kann zur Übertragung von Lipiden führen. Die Verwendung von Latexhandschuhen kann ebenfalls eine Kontaminationsquelle sein. Es wird empfohlen, Nitrilhandschuhe zu tragen.[10]
-
Geräte: Septen von Autosamplern, Gaschromatographie (GC)-Säulen und Injektionsliner können Kontaminanten freisetzen oder Rückstände aus früheren Analysen enthalten.[1][11]
Frage 2: Wie kann ich meine Glaswaren effektiv reinigen, um Kontaminationen zu vermeiden?
Eine sorgfältige Reinigung der Glaswaren ist entscheidend. Eine unzureichende Reinigung kann zu "Geisterpeaks" oder einem erhöhten Hintergrundsignal in Ihren Chromatogrammen führen.
Detailliertes Reinigungsprotokoll für Glaswaren:
-
Vorspülen: Spülen Sie die Glaswaren sofort nach Gebrauch mit einem geeigneten Lösungsmittel, um organische Rückstände zu entfernen.[8]
-
Waschen: Schrubben Sie die Glaswaren mit einer Bürste und einer phosphatfreien Laborseife in heißem Wasser.[6][9]
-
Spülen mit Leitungswasser: Spülen Sie die Glaswaren mehrmals gründlich mit heißem Leitungswasser ab.[6]
-
Spülen mit deionisiertem Wasser: Spülen Sie die Glaswaren anschließend mehrmals mit deionisiertem Wasser.[6][8]
-
Lösungsmittelspülung: Spülen Sie die Glaswaren mit hochreinen Lösungsmitteln wie Aceton oder Hexan, um alle organischen Rückstände zu entfernen.[6][7]
-
Trocknen: Lassen Sie die Glaswaren an der Luft trocknen oder trocknen Sie sie in einem Ofen bei einer Temperatur, die hoch genug ist, um restliche Lösungsmittel zu verdampfen.[7] Um eine Rekontamination zu vermeiden, können die Öffnungen mit lösungsmittelgespülter Aluminiumfolie abgedeckt werden.[6]
-
Ausheizen (optional, aber empfohlen): Für die Spurenanalyse sollten die Glaswaren bei 450-500 °C für mehrere Stunden in einem Muffelofen ausgeheizt werden, um alle organischen Verunreinigungen zu entfernen.[1]
Frage 3: Welche Lösungsmittel und Reagenzien sollte ich verwenden?
Die Reinheit der verwendeten Lösungsmittel und Reagenzien ist von entscheidender Bedeutung.
-
Lösungsmittel: Verwenden Sie immer Lösungsmittel von höchster Reinheit (z. B. HPLC- oder GC-Grad).[2][10] Führen Sie regelmäßig Lösungsmittel-Leerproben durch, um die Reinheit zu überprüfen.
-
Reagenzien: Alle für die Derivatisierung oder Extraktion verwendeten Reagenzien sollten von hoher Qualität sein. Es ist wichtig, nur hochwertige Derivatisierungsreagenzien zu verwenden, um sicherzustellen, dass während der Analyse keine Artefakte vorhanden sind.
Tabelle 1: Empfohlene Lösungsmittelqualitäten
| Qualitätsgrad | Beschreibung | Empfohlene Anwendung |
| HPLC-Grad | Hohe Reinheit, getestet auf UV-Absorption, geringe Säure- und Alkaligehalte sowie geringe Rückstände.[2] | Allgemeine Fettsäureanalyse, Probenvorbereitung. |
| GC-Grad | Sehr hohe Reinheit, getestet auf Verunreinigungen, die bei der GC-Analyse stören könnten. | GC-Analyse von Fettsäuremethylestern (FAMEs). |
| Spektrophotometrischer Grad | Höchste Reinheit, für Spurenanalysen und empfindliche Detektionsmethoden.[2] | Ultra-Spurenanalyse, Massenspektrometrie-Anwendungen. |
Frage 4: Ich sehe unerwartete Peaks in meinem Chromatogramm. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?
Unerwartete Peaks, oft als "Geisterpeaks" bezeichnet, können verschiedene Ursachen haben.[11][12]
-
Kontamination des Injektors: Rückstände im Injektor-Liner oder Septum können bei hohen Temperaturen freigesetzt werden.[11]
-
Lösung: Reinigen oder ersetzen Sie den Injektor-Liner und das Septum regelmäßig.[11]
-
-
Säulenbluten: Bei hohen Temperaturen kann die stationäre Phase der GC-Säule abgebaut werden, was zu einem ansteigenden Basislinien- oder Geisterpeaks führt.
-
Lösung: Konditionieren Sie die Säule gemäß den Anweisungen des Herstellers. Stellen Sie sicher, dass die maximale Betriebstemperatur der Säule nicht überschritten wird.
-
-
Carryover von früheren Injektionen: Hochsiedende oder polare Verbindungen aus einer vorherigen Analyse können in der Säule oder im Injektor verbleiben und in nachfolgenden Läufen eluieren.[13]
-
Lösung: Führen Sie zwischen den Probeninjektionen Leerläufe mit Lösungsmittel durch. Erhöhen Sie die Endtemperatur und die Haltezeit des GC-Programms, um sicherzustellen, dass alle Verbindungen eluieren.[14]
-
-
Kontaminierte Gase: Verunreinigungen im Trägergas oder in den Detektorgasen können zu einer instabilen Basislinie und Geisterpeaks führen.
-
Lösung: Verwenden Sie hochreine Gase und installieren Sie Gasfilter.
-
Troubleshooting-Diagramm für unerwartete Peaks
Abbildung 1: Logischer Ablauf zur Fehlerbehebung bei unerwarteten Peaks in der GC-Analyse.
Experimentelle Protokolle
Protokoll zur Probenhandhabung zur Vermeidung von Kontaminationen
-
Persönliche Schutzausrüstung (PSA): Tragen Sie stets Nitrilhandschuhe und einen sauberen Laborkittel.[10] Vermeiden Sie den Kontakt der Handschuhe mit Haut, Haaren oder persönlichen Gegenständen.
-
Arbeitsbereich: Arbeiten Sie in einer sauberen und staubfreien Umgebung, idealerweise in einer Laminar-Flow-Haube.
-
Materialien: Verwenden Sie ausschließlich Glaswaren, die gemäß dem oben beschriebenen Protokoll gereinigt wurden. Vermeiden Sie die Verwendung von Kunststoffutensilien, wann immer möglich.[10] Wenn Kunststoffpipettenspitzen verwendet werden müssen, spülen Sie diese vor Gebrauch mit einem hochreinen Lösungsmittel.
-
Probenlagerung: Lagern Sie Proben in Glasgefäßen mit teflonbeschichteten Deckeln bei geeigneten tiefen Temperaturen (z. B. -80 °C), um den Abbau von Lipiden zu minimieren.[10]
-
Leerproben: Führen Sie bei jeder Probencharge eine "Methodenleerprobe" durch. Diese Leerprobe durchläuft den gesamten Probenvorbereitungsprozess ohne die eigentliche Probe und dient zur Identifizierung von Kontaminationen aus Reagenzien, Glaswaren oder der Umgebung.[10]
Workflow zur Fettsäureanalyse mit Kontaminationskontrollpunkten
Abbildung 2: Vereinfachter Arbeitsablauf der Fettsäureanalyse mit hervorgehobenen kritischen Kontrollpunkten zur Vermeidung von Kontaminationen.
References
- 1. reddit.com [reddit.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. dwk.com [dwk.com]
- 9. watersciences.unl.edu [watersciences.unl.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 13. Fatty Acid Method Development: Carryover Contamination? - Chromatography Forum [chromforum.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Enhancing Long-Chain Fatty Acid Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubilizing long-chain fatty acids (LCFAs) for use in in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain fatty acids so difficult to dissolve in cell culture media?
Long-chain fatty acids (LCFAs), such as palmitic, stearic, and oleic acid, have long hydrocarbon chains that make them inherently hydrophobic and poorly soluble in aqueous solutions like cell culture media.[1][2] At physiological pH, they can form insoluble aggregates or micelles rather than a true solution.[1][3] This poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes.
Q2: What are the most common methods for solubilizing LCFAs for in vitro assays?
The most widely used and recommended methods involve complexing the LCFAs with a carrier molecule. The primary methods are:
-
Bovine Serum Albumin (BSA) Conjugation: This is the most common approach. Fatty acid-free BSA is used to bind and transport LCFAs, mimicking their natural transport in the bloodstream.[4][5]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like LCFAs, increasing their aqueous solubility.[3][6]
-
Organic Solvents: Solvents like ethanol and DMSO can be used to create concentrated stock solutions of LCFAs, which are then diluted into media, often containing BSA.[7][8] However, care must be taken to avoid solvent toxicity in cells.
Q3: What is the purpose of using fatty acid-free BSA?
Standard BSA preparations can contain endogenous fatty acids, which can interfere with experiments by competing with the fatty acid of interest or by having their own biological effects. Using fatty acid-free BSA ensures that the observed cellular responses are due to the specific LCFA being studied.[9][10]
Q4: What is the optimal molar ratio of fatty acid to BSA?
The ideal molar ratio of fatty acid to BSA can vary depending on the specific fatty acid and the experimental goals. Ratios between 2:1 and 6:1 (fatty acid:BSA) are commonly used.[11][12] A higher ratio may be needed for less soluble fatty acids, but excessively high ratios can lead to the formation of unbound fatty acid micelles, which can be toxic to cells.[13]
Q5: Can I use organic solvents like DMSO or ethanol directly in my cell culture?
While organic solvents are useful for preparing concentrated LCFA stock solutions, they can be toxic to cells at high concentrations.[10][14] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is very low (typically <0.5%) to minimize any adverse effects.[15] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[16]
Troubleshooting Guide
Issue 1: My fatty acid solution is cloudy or has visible precipitates after mixing with media.
-
Cause: This indicates that the fatty acid has not fully dissolved or has precipitated out of solution.[17] This can happen if the concentration of the fatty acid is too high for the amount of carrier (like BSA) or if the mixing procedure was not adequate.[1][14]
-
Solution:
-
Verify Molar Ratio: Ensure the fatty acid to BSA molar ratio is appropriate. You may need to increase the BSA concentration.
-
Improve Mixing: After adding the fatty acid stock to the BSA solution, ensure thorough mixing. Incubating the mixture at 37°C for 30-60 minutes with occasional vortexing can improve conjugation.[16][17]
-
Check pH: The pH of the solution can affect solubility. Ensure your final medium is at the correct physiological pH.
-
Filter Sterilization: After conjugation, filter-sterilize the solution through a 0.22 µm filter. This will remove any remaining precipitates.[8][11]
-
Issue 2: My cells are dying or showing signs of stress after treatment with the LCFA solution.
-
Cause: Cell death can be caused by several factors, including lipotoxicity from high concentrations of unbound fatty acids, toxicity from the solvent used to dissolve the fatty acid, or impurities in the reagents.[10]
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the LCFA for your specific cell type.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of the organic solvent) to ensure that the observed effects are not due to the solvent itself.[16]
-
Use High-Purity Reagents: Use high-purity, fatty acid-free BSA and research-grade fatty acids to avoid contaminants.
-
Check for Micelle Formation: Cloudy solutions can indicate the presence of fatty acid micelles, which can be cytotoxic. Ensure your solution is clear before adding it to cells.[17]
-
Issue 3: I am not observing the expected biological effect in my assay.
-
Cause: This could be due to an actual lack of effect, or it could be a technical issue such as inaccurate LCFA concentration, degradation of the fatty acid, or problems with the assay itself.
-
Solution:
-
Confirm Concentration: If possible, measure the actual concentration of the fatty acid in your prepared solution.
-
Fresh Preparations: Prepare fresh LCFA-BSA complexes for each experiment. LCFAs can oxidize over time, especially unsaturated ones.[18]
-
Positive Controls: Include a known positive control for your assay to ensure that the assay is working correctly.
-
Binding to Plasticware: Fatty acids can adhere to plastic surfaces. Using low-adhesion plasticware or glass vials for storage and preparation can help minimize this issue.[15]
-
Data Presentation
Table 1: Solubility of Common Long-Chain Fatty Acids in Various Solvents
| Fatty Acid | Solvent | Approximate Solubility |
| Palmitic Acid (C16:0) | Ethanol | ~30 mg/mL[7] |
| DMSO | ~20 mg/mL[7] | |
| Dimethylformamide (DMF) | ~20 mg/mL[7] | |
| Stearic Acid (C18:0) | Ethanol | Varies with temperature[19][20] |
| Methanol | Varies with temperature[19] | |
| Ethyl Acetate | Higher than ethanol and acetone[19] | |
| Acetone | Varies with temperature[19] | |
| Oleic Acid (C18:1) | Ethanol | Soluble[21] |
| DMSO | Soluble[21] |
Table 2: Critical Micelle Concentration (CMC) of Selected Fatty Acids
The CMC is the concentration above which fatty acids begin to form micelles in an aqueous solution.[22] Working below the CMC is often desirable to avoid non-physiological aggregates.
| Fatty Acid | Approximate CMC |
| Linolenic Acid (C18:3) | 160 µM[23] |
| Linoleic Acid (C18:2) | 60 µM[23] |
| Oleic Acid (C18:1) | 20 µM[23] |
| Palmitoyl-CoA | 7-250 µM (highly dependent on buffer conditions)[24] |
Experimental Protocols
Protocol 1: Preparation of LCFA-BSA Complexes
This protocol is adapted from several sources and provides a general method for conjugating LCFAs to fatty acid-free BSA.[4][11][16]
Materials:
-
Long-chain fatty acid (e.g., sodium palmitate, oleic acid)
-
Ethanol (100%) or 0.1 M NaOH
-
Fatty acid-free BSA
-
Serum-free cell culture medium (e.g., DMEM) or PBS
-
Sterile conical tubes and water bath
Procedure:
-
Prepare a 20 mM Fatty Acid Stock Solution:
-
Prepare a 10% (w/v) BSA Solution:
-
Complexation of Fatty Acid to BSA:
-
Pre-warm the BSA solution to 37°C or 55°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring or vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid:BSA).[4] The solution may initially become cloudy.[17]
-
Incubate the mixture in a water bath at 37°C or 55°C for 10-60 minutes with continuous stirring or occasional vortexing until the solution becomes clear.[4][16][17]
-
-
Final Preparation and Storage:
-
Cool the solution to room temperature.
-
Filter-sterilize the LCFA-BSA complex solution using a 0.22 µm syringe filter.
-
The solution can be used immediately or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Solubilization of LCFAs using Methyl-β-Cyclodextrin (MβCD)
This method is an alternative to BSA conjugation.[3][21]
Materials:
-
Long-chain fatty acid
-
Methyl-β-cyclodextrin (MβCD)
-
Deionized water or buffer
-
Sterile microcentrifuge tubes and sonicator
Procedure:
-
Prepare MβCD Solution:
-
Dissolve MβCD in deionized water or your experimental buffer to the desired concentration.
-
-
Complexation:
-
Add an appropriate amount of the LCFA to a sterile microcentrifuge tube.
-
Add the MβCD solution to the fatty acid. The molar ratio will depend on the specific fatty acid (e.g., 1:12 for palmitic acid:MβCD).[3]
-
Incubate the mixture at 70°C for 1 hour.[3]
-
Sonicate the solution for 5 minutes to ensure complete complexation.[3]
-
-
Final Preparation:
-
The resulting solution should be clear and can be filter-sterilized for use in cell culture.
-
Visualizations
Caption: Workflow for preparing LCFA-BSA complexes.
Caption: Simplified FFAR1/GPR40 signaling pathway.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Conjugation to BSA [bio-protocol.org]
- 5. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wklab.org [wklab.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 19. scienceasia.org [scienceasia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 23. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Optimizing Transesterification for Quantitative FAME Conversion
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for achieving quantitative conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) through transesterification.
Frequently Asked Questions (FAQs)
Q1: What is transesterification for FAME production?
A1: Transesterification, also known as alcoholysis, is the chemical process of reacting a triglyceride (fat or oil) with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs (biodiesel) and glycerol.[1][2] The reaction involves converting triglycerides sequentially into diglycerides, monoglycerides, and finally glycerol, releasing a FAME molecule at each step.[1]
Q2: What are the key factors influencing quantitative FAME conversion?
A2: The efficiency and yield of the transesterification reaction are significantly influenced by several factors. These include the molar ratio of alcohol to oil, the type and concentration of the catalyst, reaction temperature, reaction time, and the purity of the reactants, specifically the content of free fatty acids (FFAs) and water.[1][3][4]
Q3: What is the difference between acid-catalyzed and base-catalyzed transesterification?
A3: Base-catalyzed transesterification (e.g., using NaOH or KOH) is the most common method as it is much faster and more economical than acid catalysis.[3][5] However, it is very sensitive to high FFA and water content, which can lead to soap formation and reduce catalyst efficiency.[6][7] Acid-catalyzed transesterification (e.g., using H₂SO₄) is slower but is not sensitive to FFAs and can simultaneously conduct esterification of FFAs and transesterification of triglycerides.[3][8] It is often used as a pre-treatment step for feedstocks with high FFA content.[1][9]
Q4: When should I use a one-stage versus a two-stage process?
A4: A one-stage, base-catalyzed process is effective for feedstocks with low free fatty acid (FFA) content (typically less than 1%).[3][10] For feedstocks with high FFA content (>1%), a two-stage process is recommended.[8] This involves an initial acid-catalyzed esterification step to convert the FFAs into FAMEs, followed by a base-catalyzed transesterification to convert the remaining triglycerides.[8][11] This dual approach prevents the issue of saponification (soap formation) that occurs when high FFA oils are treated directly with a base catalyst.[9]
Troubleshooting Guide
Problem: Low or Incomplete FAME Conversion
Q: My FAME yield is lower than expected. What are the possible causes and solutions?
A: Low FAME yield is a common issue that can stem from several factors related to reactants, catalysts, or reaction conditions.
-
Cause 1: Presence of Water and Free Fatty Acids (FFAs): Water in the reactants can hydrolyze triglycerides and the resulting FAMEs, while FFAs react with base catalysts to form soap.[1][12] The presence of water has been shown to have a more significant negative effect than FFAs.[13][14] For optimal results with a base catalyst, the water content should be kept below 0.06% (w/w) and FFA content below 0.5% (w/w).[12][13]
-
Cause 2: Incorrect Catalyst Concentration: Both insufficient and excessive catalyst amounts can reduce yield. Insufficient catalyst leads to an incomplete reaction. Excess base catalyst can promote soap formation, which increases viscosity and hinders the separation of glycerol.[8]
-
Cause 3: Suboptimal Molar Ratio of Alcohol to Oil: Transesterification is a reversible reaction. While the stoichiometric ratio is 3:1 (methanol to triglyceride), a higher molar ratio (e.g., 6:1) is typically used to shift the equilibrium towards the product side, favoring FAME formation.[15]
-
Cause 4: Inadequate Reaction Time or Temperature: The reaction rate is dependent on time and temperature. If the reaction time is too short or the temperature is too low, the conversion will be incomplete.[17]
Problem: Soap Formation / Gel Formation
Q: My reaction mixture became a semi-solid gel. What happened and how can I prevent it?
A: This is a classic sign of excessive saponification, or soap formation. It occurs when the base catalyst (like NaOH or KOH) reacts with free fatty acids in your oil instead of catalyzing the transesterification.[15] The presence of water exacerbates this issue.[6]
-
Prevention:
-
Measure and Neutralize FFAs: Before starting, determine the FFA content of your feedstock. If it is above 1%, you must use a two-step process. First, use an acid catalyst (like sulfuric acid) to esterify the FFAs.[8][11]
-
Ensure Dry Reactants: Minimize water content in both the oil and the alcohol. Heat the oil to drive off moisture and use anhydrous grade methanol.[6][12] Water content should ideally be below 0.06% (w/w).[13]
-
Optimize Catalyst Amount: Using too much base catalyst can promote saponification even with lower FFA levels.[8] Stick to the lowest effective concentration for your specific oil.
-
Problem: Difficulty in Product Separation
Q: I'm having trouble separating the glycerol layer from the FAME layer after the reaction. Why?
A: Poor separation is often linked to the formation of an emulsion, which can be caused by several factors.
-
Cause 1: Soap Formation: Soap acts as an emulsifying agent, preventing the distinct separation of the polar glycerol and the non-polar FAMEs.[15]
-
Solution: Address the root causes of soap formation (high FFAs, water). If an emulsion has already formed, washing with hot water can sometimes help break it, though this can be difficult.[18] Adding a small amount of acid after the reaction to neutralize the catalyst and split the soaps can also aid separation.[19]
-
-
Cause 2: Incomplete Reaction: The presence of unreacted mono- and diglycerides, which have both polar and non-polar characteristics, can also act as emulsifiers.[13][14]
-
Solution: Ensure the reaction goes to completion by optimizing conditions (catalyst concentration, molar ratio, temperature, and time) as described for low yield issues.
-
-
Cause 3: Insufficient Settling Time: Gravity separation takes time.
-
Solution: Allow the mixture to settle in a separating funnel for several hours (or overnight) to allow the layers to fully separate. Centrifugation is a much faster alternative to accelerate the separation.[20]
-
Problem: Inconsistent GC-FID Results
Q: My FAME quantification is not reproducible. What should I check in my GC-FID analysis?
A: Inconsistent Gas Chromatography-Flame Ionization Detection (GC-FID) results can arise from sample preparation, injection, or the instrument itself.
-
Cause 1: Incomplete Derivatization: The conversion to FAMEs may not have been quantitative.
-
Solution: Re-evaluate your transesterification protocol. Ensure all parameters are optimized and that the reaction has gone to completion.
-
-
Cause 2: Improper Sample Handling: FAMEs can degrade or evaporate.
-
Cause 3: Internal Standard Issues: The internal standard (IS) is crucial for accurate quantification.[20]
-
Cause 4: GC Method Parameters: The GC oven temperature program, injector temperature, and carrier gas flow rate all affect separation and quantification.[23][24]
Visual Guides and Workflows
Diagrams
References
- 1. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodiesel - Wikipedia [en.wikipedia.org]
- 3. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 4. Factors Affecting Biodiesel Production from Non-edible Vegetable Oil Via Base-catalyzed Transesterification Process: Synthesis, International Journal of Sustainable and Green Energy, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
- 9. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journal.unusida.ac.id [journal.unusida.ac.id]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW [elibrary.asabe.org]
- 14. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW | Semantic Scholar [semanticscholar.org]
- 15. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 22. researchgate.net [researchgate.net]
- 23. s4science.at [s4science.at]
- 24. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Fatty Acid Analysis by Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of fatty acids using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a tail extending from the right side of the peak maximum.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are often considered unacceptable for quantitative analysis.[2]
Q2: What are the primary causes of peak tailing for fatty acids in RP-HPLC?
A2: Peak tailing in the analysis of fatty acids, which are acidic compounds, is often caused by secondary interactions between the analyte and the stationary phase.[1][3] The most common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the carboxylic acid functional group of the fatty acids, leading to tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the fatty acids (typically around 4-5), a mixed population of ionized and non-ionized species will exist, causing peak broadening and tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][3]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[1][3]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1][4]
Q3: How does adjusting the mobile phase pH help reduce peak tailing for fatty acids?
A3: Adjusting the mobile phase pH is a critical strategy to minimize peak tailing for fatty acids. By lowering the pH of the mobile phase to approximately 2.5-3.0, the ionization of the carboxylic acid group on the fatty acids is suppressed.[1][6] This ensures that the fatty acids are in a single, neutral form, which interacts more uniformly with the non-polar stationary phase, resulting in sharper, more symmetrical peaks.[6] Additionally, a low pH mobile phase protonates residual silanol groups on the silica packing, reducing their ability to interact with the fatty acid analytes.[2][6]
Q4: What is the role of an "end-capped" column, and should I use one for fatty acid analysis?
A4: An "end-capped" column has been chemically treated to block most of the residual silanol groups on the silica surface that are not bonded with the C18 or C8 chains.[1][2][6] This process, typically using reagents like trimethylchlorosilane (TMCS), minimizes the potential for secondary interactions between polar analytes like fatty acids and the stationary phase.[2] Using a high-quality, fully end-capped column is highly recommended for fatty acid analysis to achieve better peak symmetry and reproducibility.[1]
Q5: Can temperature affect the peak shape of fatty acids?
A5: Yes, temperature can influence the peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and potentially sharper peaks.[7] However, the effect of temperature on selectivity can be complex and may require optimization for a specific separation.[7] Maintaining a consistent and controlled column temperature is crucial for reproducible results.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing in your fatty acid analysis.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Quantitative Data Summary
| Parameter | Recommended Value/Action | Expected Outcome |
| Mobile Phase pH | 2.5 - 3.0 (for silica-based columns)[2][6] | Suppresses ionization of fatty acids and silanol groups, leading to symmetrical peaks. |
| Buffer Concentration | 10 - 50 mM (for LC-UV)[1] | Maintains a stable pH and can help mask silanol interactions. |
| Sample Concentration | Reduce by 50% as a starting point | Prevents column overload, which can cause peak fronting or tailing. |
| Injection Volume | Reduce by 50% as a starting point | Similar to reducing concentration, helps to avoid overloading the column. |
| Column Temperature | Increase in 5°C increments | May improve peak shape by reducing mobile phase viscosity and improving mass transfer.[7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Fatty Acid Analysis
This protocol details the steps for preparing an acidic mobile phase to improve the peak shape of fatty acids.
Objective: To prepare a mobile phase with a pH of 2.7 to suppress the ionization of fatty acids and residual silanols.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Calibrated pH meter
-
Sterile filtered containers
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Aqueous Component Preparation:
-
Measure a desired volume of HPLC-grade water into a clean container.
-
Slowly add a small amount of acid (e.g., 0.1% v/v TFA or formic acid).[5]
-
Thoroughly mix the solution.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the aqueous solution. Adjust the pH to the target of 2.7 by adding acid dropwise while stirring.
-
Once the target pH is stable, filter the aqueous component through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
-
Mobile Phase Preparation:
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic modifier (acetonitrile or methanol) in the desired ratio for your gradient or isocratic method.
-
For example, for a 70:30 (v/v) acetonitrile:water mobile phase, mix 700 mL of acetonitrile with 300 mL of the prepared pH 2.7 aqueous solution.
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.[8]
-
-
System Equilibration:
-
Flush the HPLC system with the newly prepared mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated before injecting your samples.
-
Caption: Workflow for preparing an acidic mobile phase.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing, this general-purpose cleaning protocol for reverse-phase columns can be effective. Always consult the specific column manufacturer's guidelines before performing any cleaning procedures.
Objective: To remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane (optional, for very non-polar contaminants)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with 100% HPLC-grade water for at least 20 column volumes to remove any buffer salts.
-
Flush with 100% HPLC-grade acetonitrile for 20 column volumes to remove non-polar compounds.
-
Flush with 100% HPLC-grade isopropanol for 20 column volumes.
-
(Optional) For highly non-polar contaminants, flush with 100% hexane for 20 column volumes. If hexane is used, you must then flush with isopropanol again before returning to your reversed-phase mobile phase.
-
Re-equilibrate the column with your mobile phase, starting with a high organic composition and gradually moving to your initial analytical conditions.
-
Reconnect the column to the detector and allow the baseline to stabilize before injecting a standard to assess performance.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Validated GC-FID Method for the Quantification of (14Z)-14-Eicosenoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of (14Z)-14-Eicosenoic acid, a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method offers a robust and reliable analytical solution. This guide provides a comprehensive overview of a representative GC-FID method, compares its performance with alternative techniques, and furnishes detailed experimental protocols to support its implementation.
Performance Comparison: GC-FID vs. Alternative Methods
| Parameter | GC-FID | LC-MS/MS |
| Linearity (R²) | ||
| >0.99[3][4] | >0.99 | |
| Limit of Detection (LOD) | 0.21–0.54 µg/mL[4] | 0.18–38.3 fmol on column[2] |
| Limit of Quantification (LOQ) | 0.63–1.63 µg/mL[4] | 1.2–375.3 pmol/mL[2] |
| Intra-day Precision (%RSD) | < 1.5%[4] | 0.9–15.7%[2] |
| Inter-day Precision (%RSD) | < 2.0% | 2.5–19.9%[2] |
| Accuracy (Recovery %) | 97-103%[5] | 83.6–109.6%[2] |
| Specificity | Good separation of FAMEs | High, based on mass-to-charge ratio |
| Derivatization | Required (typically to FAMEs) | Not always required |
Experimental Protocols
A crucial step in the GC analysis of fatty acids is the conversion of the carboxylic acid group into a more volatile ester, typically a fatty acid methyl ester (FAME), through a process called derivatization.[6]
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction: If the fatty acid is part of a complex matrix (e.g., biological tissue, oil), a lipid extraction is performed. A common method is the Folch extraction using a chloroform/methanol mixture.
-
Saponification (Optional but Recommended): The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide or potassium hydroxide. This process liberates the fatty acids from their glycerol backbone in triglycerides and phospholipids.
-
Esterification: The free fatty acids are then esterified to FAMEs. A common and effective reagent for this is boron trifluoride in methanol (BF3/MeOH).[4] The sample is heated with the BF3/MeOH reagent to drive the reaction to completion.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using an organic solvent such as hexane or petroleum ether.[7]
-
Washing and Drying: The organic layer containing the FAMEs is washed with water or a saturated sodium chloride solution to remove any remaining catalyst and byproducts. The solvent is then dried over anhydrous sodium sulfate.
-
Final Sample Preparation: The solvent is evaporated under a stream of nitrogen, and the resulting FAMEs are redissolved in a suitable solvent (e.g., hexane, isooctane) to a known concentration for GC-FID analysis. An internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) is typically added at this stage for accurate quantification.
GC-FID Analysis Protocol
The following table outlines a representative set of GC-FID parameters for the analysis of FAMEs. Optimization of these parameters may be necessary depending on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar capillary column[8] |
| Injector Temperature | 250 °C[8] |
| Detector (FID) Temperature | 280 °C[8] |
| Carrier Gas | Helium or Hydrogen[8] |
| Flow Rate | 1.0 - 1.3 mL/min[3][5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 or as appropriate for concentration[8] |
| Oven Temperature Program | Initial temperature of 100-120°C, hold for 1-2 min, ramp at 10°C/min to 200°C, then ramp at 4-5°C/min to a final temperature of 220-240°C, and hold for a sufficient time to elute all components.[5][8] |
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for GC-FID quantification.
Caption: Derivatization of fatty acid to FAME.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Accurate and Precise Analysis of Monounsaturated Fatty Acids
For researchers, scientists, and drug development professionals, the accurate quantification of monounsaturated fatty acids (MUFAs) is critical for applications ranging from food science and nutrition to clinical diagnostics and drug discovery. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), supported by experimental data and detailed protocols.
The determination of fatty acid profiles, and specifically the concentration of MUFAs, is essential for understanding their physiological roles and for the quality control of various products. While several methods exist for fatty acid analysis, GC-FID and HPLC-ELSD are two of the most robust and widely adopted techniques. This comparison will delve into their respective principles, performance characteristics, and experimental workflows to aid researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are paramount. The following table summarizes key performance metrics for the analysis of fatty acids using GC-FID and HPLC-ELSD, based on published validation studies. These parameters are crucial for assessing the reliability and sensitivity of each technique.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) (Typical) | ≥ 0.99 | ≥ 0.99 (can be lower for some fatty acids, e.g., 0.9971 for lauric acid) |
A Comparative Guide to the Biological Effects of (14Z)-14-Eicosenoic Acid and Gondoic Acid (11Z-Eicosenoic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological effects of two positional isomers of eicosenoic acid: (14Z)-14-eicosenoic acid and gondoic acid (11Z-eicosenoic acid). The availability of research varies significantly between these two fatty acids, with gondoic acid being the subject of more extensive investigation. This document summarizes the existing experimental data, providing a framework for understanding their distinct and potential therapeutic roles.
Comparative Summary of Biological Effects
Current research has primarily focused on the anti-inflammatory and anti-cancer properties of gondoic acid. In contrast, specific biological activity data for this compound is largely unavailable in public literature. This compound is a monounsaturated fatty acid found in small amounts in marine life, such as the sponge Tedania dirhaphis and goldfish (Carassius auratus)[1].
The following table summarizes the available quantitative data for gondoic acid.
| Biological Effect | Target/Model System | Key Findings for Gondoic Acid (11Z-Eicosenoic Acid) | Key Findings for this compound |
| Anti-inflammatory Activity | LPS-stimulated Kupffer cells | - Significantly inhibits the expression of pro-inflammatory factors (NLRP3, IL-1β, IL-1α, IL-6, COX2, iNOS) at 100 µM. - Reduces reactive oxygen species (ROS) levels.[2] - Blocks the PKCθ/ERK/STAT3 signaling pathway.[2] | Data not available |
| Anti-cancer Activity | Non-small cell lung carcinoma (A549 cell line) | - Inhibits cell proliferation in a dose-dependent manner over 48 hours.[3] | Data not available |
| Anti-cancer Activity | Bcl-B protein (in silico) | - Molecular docking suggests a binding free energy (ΔG) of -5.4 kcal/mol with an estimated inhibition constant (Ki) of 110 µM.[3] | Data not available |
| Adipogenesis | 3T3-L1 preadipocytes | - At 50 µM, significantly decreases cellular triglyceride content compared to oleic acid. | Data not available |
Anti-inflammatory Effects
Gondoic acid has demonstrated notable anti-inflammatory properties. Studies in lipopolysaccharide (LPS)-induced Kupffer cells, the resident macrophages in the liver, show that gondoic acid can mitigate inflammatory responses[2][4].
Gondoic Acid (11Z-Eicosenoic Acid)
Mechanism of Action: Gondoic acid exerts its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and blocking the PKCθ/ERK/STAT3 signaling pathway[2]. This pathway is a critical component of the inflammatory response. By suppressing this cascade, gondoic acid leads to a downstream reduction in the expression of multiple pro-inflammatory mediators, including NLRP3, IL-1β, IL-6, COX2, and iNOS.
Caption: Gondoic acid inhibits LPS-induced inflammation by blocking ROS and the PKCθ/ERK/STAT3 pathway.
This compound
There is currently no specific experimental data detailing the anti-inflammatory effects of this compound. However, as a monounsaturated fatty acid, it could potentially interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are known regulators of inflammation[5][6]. Fatty acids and their derivatives can serve as natural ligands for PPARs, modulating the expression of genes involved in both metabolism and inflammation[6]. Further research is required to validate this hypothesis.
Anti-cancer Activity
Several fatty acids have been investigated for their potential roles in cancer therapy, exhibiting activities that range from pro-proliferative to anti-proliferative[7][8].
Gondoic Acid (11Z-Eicosenoic Acid)
Gondoic acid has shown promise as an anti-cancer agent in preliminary studies. Research on the non-small cell lung carcinoma cell line A549 demonstrated that gondoic acid treatment could inhibit cell proliferation in a dose-dependent manner[3]. Furthermore, computational molecular docking studies predict that gondoic acid can bind to the anti-apoptotic protein Bcl-B, suggesting a potential mechanism for inducing apoptosis in cancer cells[3].
This compound
To date, no studies have been published evaluating the anti-cancer activities of this compound.
Potential Metabolic Signaling Pathways
Fatty acids are central players in cellular metabolism and act as signaling molecules, often through nuclear receptors like PPARs, which regulate lipid and glucose homeostasis[5][6].
Caption: A potential mechanism where a fatty acid activates PPARα to regulate metabolic gene expression.
While this pathway is established for many fatty acids, its specific activation by either gondoic acid or this compound requires direct experimental confirmation. PPARα activation, in particular, is a key mechanism for increasing fatty acid oxidation[6]. Agonists of PPARs are clinically used to manage dyslipidemia, highlighting the therapeutic potential of targeting these pathways[9].
Experimental Protocols
Key Experiment: Anti-inflammatory Effect of Gondoic Acid in Kupffer Cells
This protocol is based on the methodology described in studies investigating the effects of gondoic acid on LPS-stimulated Kupffer cells[2].
Caption: A general experimental workflow to test the anti-inflammatory properties of fatty acids.
-
Cell Culture: Primary Kupffer cells are isolated from murine liver and cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are pre-treated with gondoic acid (e.g., 100 µM) for a specified duration before inflammatory stimulation.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: The cells are incubated for a period ranging from 10 to 28 hours to allow for the expression of inflammatory mediators.
-
Analysis:
-
Cytokine Measurement: Supernatants are collected to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-1β) using ELISA.
-
Gene Expression: Cells are harvested for RNA extraction, and qPCR is performed to measure the mRNA levels of inflammatory genes (e.g., NLRP3, COX2, iNOS).
-
Protein Analysis: Cell lysates are analyzed by Western blot to determine the phosphorylation status of key signaling proteins like ERK and STAT3.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Conclusion
The current body of scientific literature indicates that gondoic acid (11Z-eicosenoic acid) is a biologically active fatty acid with demonstrable anti-inflammatory and potential anti-cancer effects. Its mechanism of action in inflammatory settings is linked to the suppression of the PKCθ/ERK/STAT3 pathway. In stark contrast, this compound remains a poorly characterized molecule. While its structure as a monounsaturated fatty acid suggests potential roles in metabolic regulation via pathways such as PPAR activation, there is a clear need for direct experimental investigation to elucidate its biological functions. For researchers in drug development, gondoic acid presents a more immediate candidate for further exploration, whereas this compound represents an unexplored area with potential for novel discoveries.
References
- 1. glpbio.com [glpbio.com]
- 2. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials [mdpi.com]
- 4. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Fatty Acid Profiling
For researchers, scientists, and drug development professionals, the accurate profiling of fatty acids is a critical analytical task. The two primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical goals. This guide provides an objective comparison of HPLC and GC for fatty acid analysis, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
At a Glance: HPLC vs. GC for Fatty Acid Analysis
While both techniques are powerful, their fundamental principles dictate their strengths and weaknesses in the context of fatty acid analysis. GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures. This necessitates the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.[1][2] In contrast, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient temperatures, allowing for the analysis of free fatty acids without derivatization.[1][3]
The choice between HPLC and GC often depends on the specific fatty acids of interest, the sample matrix, and the desired analytical outcome. GC is frequently lauded for its high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID).[4] However, the high temperatures required can pose a risk of isomerization for certain unsaturated fatty acids.[3] HPLC excels in the separation of geometric (cis/trans) and positional isomers and can analyze heat-sensitive or non-volatile compounds.[1][5]
Performance Comparison: HPLC vs. GC
The following table summarizes key performance metrics for HPLC and GC in fatty acid analysis, based on data from various studies.
| Performance Metric | HPLC | GC-FID | Source(s) |
| Precision (RSD) | ≤ 5.88% (fatty acids in potato crisps)< 3% (FAMEs in biodiesel) | ≤ 5.88% (fatty acids in potato crisps)Within-run: 0.1% - 5.1% (FAMEs in whole blood)Total precision: 0.6% - 14.2% (FAMEs in whole blood) | [5][6][7] |
| Recovery | ≥ 82.31% | ≥ 82.31%>95% (omega-3 FAs in fish) | [6][8] |
| Linearity (r²) | > 0.99 | > 0.99 | [5][9] |
| Limit of Detection (LOD) | ~2 pmol (derivatized FFAs) | 0.01% - 0.05% (FAMEs in shark liver oil) | [10][11] |
| Limit of Quantitation (LOQ) | 0.1% (FAMEs in shark liver oil) | 0.03% (FAMEs in shark liver oil) | [11] |
| Analysis Time | Typically longer; ~20-35 minutes | Typically faster; ~15-25 minutes | [4][5][7][10] |
| Derivatization | Optional; required for high-sensitivity UV/fluorescence detection | Mandatory (typically to FAMEs) | [1][4] |
| Isomer Separation | Excellent for geometric (cis/trans) and positional isomers | Good, but can be challenging for some isomers | [1][5] |
Experimental Workflows and Logical Relationships
The general workflow for the cross-validation of HPLC and GC methods for fatty acid profiling involves parallel sample processing followed by data comparison. The key divergence in the workflow is the mandatory derivatization step for GC analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of HPLC and GC for fatty acid profiling.
Protocol 1: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a generalized procedure for the analysis of FAMEs from a lipid extract.
1. Derivatization (Acid-Catalyzed Methylation):
-
Transfer approximately 25 mg of the extracted lipid oil to a screw-cap tube.[8]
-
Add 1.5 mL of 0.5 M NaOH in methanol, cap the tube, and heat in a water bath at 100°C for 5 minutes.[8]
-
Cool the tube to room temperature.
-
Add 2.0 mL of 14% Boron Trifluoride (BF₃) in methanol and heat again at 100°C for 30 minutes.[8]
-
Cool the tube in running water to room temperature.
-
Add 1 mL of isooctane and vortex thoroughly to extract the FAMEs.[8]
-
Add distilled water and centrifuge to separate the layers.
-
Transfer the upper isooctane layer containing the FAMEs to a GC vial for analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system (or equivalent) with FID.[12]
-
Column: DB-225 or HP-INNOWax capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12][13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][14]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1 or 100:1.[12][13][15]
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 240°C at a rate of 5-10°C/min, and hold for a specified time.[2][15]
-
Detector: FID at 250°C.[15]
Protocol 2: HPLC-UV Analysis of Free Fatty Acids (with Derivatization)
This protocol describes the analysis of free fatty acids using HPLC with pre-column derivatization for UV detection.
1. Derivatization (p-Bromophenacyl Bromide):
-
Extract lipids from the sample using a suitable method (e.g., Dole extraction).[10]
-
Transfer the extract containing free fatty acids to a reaction vial and evaporate the solvent.
-
Add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile.[10]
-
Heat the mixture at approximately 85°C for 15-20 minutes.[10]
-
Cool the reaction mixture and inject it directly into the HPLC system.[10]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 (v/v) and increase to 100% acetonitrile over 40 minutes.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at 242 nm or 254 nm.[16]
-
Column Temperature: 30-40°C.[5]
Conclusion
Both HPLC and GC are robust and reliable methods for the profiling of fatty acids. The primary distinction lies in the requirement for derivatization and the optimal applications for each technique.
-
GC-FID is a highly sensitive and efficient method for the routine analysis of total fatty acid profiles. Its extensive validation and established protocols make it a gold standard in many laboratories. However, the mandatory derivatization step adds to sample preparation time and the high temperatures may not be suitable for labile compounds.
-
HPLC offers greater versatility, with the ability to analyze underivatized free fatty acids, which simplifies sample preparation.[1] Its major strength lies in the superior separation of non-volatile compounds and isomers, such as cis and trans fatty acids, which can be challenging for GC.[1][5] While often considered to have longer analysis times and higher operational costs, advancements in column technology and detection methods continue to enhance its performance.[17]
Ultimately, for a comprehensive understanding of a complex lipid sample, a cross-validation approach utilizing both HPLC and GC may be the most effective strategy, leveraging the unique strengths of each technique to achieve a more complete fatty acid profile.[1]
References
- 1. hplc.eu [hplc.eu]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. HPLC Analysis of Fatty Acid Methyl Esters (FAMES) on SUPELCOSIL LC-18 [sigmaaldrich.com]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast HPLC determination of serum free fatty acids in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. agilent.com [agilent.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. static.igem.org [static.igem.org]
- 15. mdpi.com [mdpi.com]
- 16. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
Determining the Limit of Detection for (14Z)-14-Eicosenoic Acid in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for determining the limit of detection (LOD) of (14Z)-14-Eicosenoic acid in human plasma. We will explore common analytical techniques, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound, a long-chain monounsaturated omega-6 fatty acid, is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in plasma is crucial for understanding its metabolism and clinical significance. The limit of detection (LOD) is a critical performance characteristic of any quantitative assay, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide compares two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids in complex biological matrices like plasma.[1][2][3] The choice between them often depends on factors such as required sensitivity, sample throughput, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization to volatile esters (e.g., FAMEs).[4][5] | Can analyze underivatized fatty acids, though derivatization can improve sensitivity.[6][7] |
| Separation Principle | Separation of volatile compounds based on boiling point and polarity.[2] | Separation of compounds in liquid phase based on polarity.[3][8] |
| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI).[8] |
| Reported LODs (for similar fatty acids) | ng/mL range.[1] | Low ng/mL to pg/mL range.[7][9] |
| Throughput | Generally lower due to longer run times and derivatization steps. | Can be higher, especially with modern UHPLC systems.[10] |
| Selectivity | High, especially with high-resolution mass analyzers. | Very high, particularly with Multiple Reaction Monitoring (MRM).[7] |
Experimental Protocols
Below are detailed protocols for the determination of this compound in plasma using both GC-MS and LC-MS/MS.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of total fatty acids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Sample Preparation: Lipid Extraction and Derivatization
-
Materials: Human plasma, internal standard (e.g., heptadecanoic acid), methanol, chloroform, potassium chloride solution, boron trifluoride-methanol solution, hexane.
-
Procedure:
-
To 100 µL of plasma, add a known amount of internal standard.
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Re-dissolve the lipid extract in a small volume of toluene.
-
Add boron trifluoride-methanol solution and heat at 100°C for 30 minutes to convert fatty acids to FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer and evaporate to dryness.
-
Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or similar).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to elute all FAMEs.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound methyl ester and the internal standard.
3. LOD Determination
-
Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., fatty acid-free plasma).
-
Process these standards through the entire sample preparation and analysis procedure.
-
The LOD is typically calculated as 3.3 times the standard deviation of the response of the lowest concentration standard, divided by the slope of the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of underivatized fatty acids, offering a potentially faster sample preparation workflow.[7]
1. Sample Preparation: Protein Precipitation and Extraction
-
Materials: Human plasma, internal standard (e.g., deuterated this compound), acetonitrile, formic acid.
-
Procedure:
-
To 50 µL of plasma, add a known amount of the deuterated internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.[11]
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
3. LOD Determination
-
Similar to the GC-MS method, prepare and analyze a series of calibration standards in a surrogate matrix.
-
Calculate the LOD based on the standard deviation of the response at low concentrations and the slope of the calibration curve. A signal-to-noise ratio of 3 is also commonly used to define the LOD.[12]
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the LOD of this compound in plasma.
Caption: General workflow for LOD determination.
Caption: Comparison of GC-MS and LC-MS/MS workflows.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Fatty Acid Profiles in Diverse Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fatty acid profiles of three distinct marine sponges: Halichondria panicea, Callyspongia siphonella, and Xestospongia vansoesti. Marine sponges are recognized as a prolific source of diverse and often unique fatty acids, some of which exhibit significant biological activities with potential for pharmaceutical development.[1][2] This document summarizes their fatty acid compositions, outlines the experimental protocols for their analysis, and presents the data in a clear, comparative format to aid in research and development.
Data Presentation: Comparative Fatty Acid Profiles
The fatty acid composition of marine sponges is notably diverse and characterized by the presence of very-long-chain fatty acids (VLCFAs), often referred to as demospongic acids.[3] The following table summarizes the known fatty acid profiles of Halichondria panicea, Callyspongia siphonella, and Xestospongia vansoesti. It is important to note that the fatty acid composition can vary based on geographic location, season, and the presence of symbiotic microorganisms.
| Fatty Acid Category | Halichondria panicea (% of Total Fatty Acids) | Callyspongia siphonella (% of Total Fatty Acids) | Xestospongia vansoesti (% of Total Fatty Acids) |
| Total Saturated Fatty Acids (SFA) | Present, quantitative data varies | Presence confirmed, quantitative data not available | 45.14 |
| 16:0 (Palmitic acid) | Major component | Present | Major component |
| 18:0 (Stearic acid) | Present | Present | Major component |
| Total Monounsaturated Fatty Acids (MUFA) | Present, quantitative data varies | Presence confirmed, quantitative data not available | >11 |
| 18:1 isomers (Oleic acid, etc.) | Present | Present | 6.78 |
| Total Polyunsaturated Fatty Acids (PUFA) | Rich in PUFAs | Presence confirmed, quantitative data not available | 8.09 |
| Demospongic Acids (e.g., C26:2, C26:3) | High content | Presence of unique fatty acids reported | Present |
| 5,9-Hexacosadienoic acid (26:2) | Present | Not specified | Present |
| 5,9,19-Hexacosatrienoic acid (26:3) | Present | Not specified | Not specified |
Data for Halichondria panicea and Xestospongia vansoesti is compiled from multiple sources. For Callyspongia siphonella, comprehensive quantitative data on fatty acid percentages is limited in the reviewed literature; however, the presence of a diverse range of fatty acids has been confirmed.[3][4]
Experimental Protocols
The analysis of fatty acid profiles in marine sponges involves a multi-step process, including lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology based on established protocols.
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
-
Sample Collection and Preparation: Collect sponge samples and freeze-dry them to remove water. Grind the lyophilized tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried sponge powder.
-
Add a solvent mixture of methanol, dichloromethane (DCM), and a phosphate buffer (pH 7-8).
-
Agitate the mixture for several hours to ensure thorough extraction of lipids.
-
Separate the lipid-containing organic phase from the aqueous and solid phases.
-
Evaporate the solvent from the organic phase under a stream of nitrogen to obtain the total lipid extract (TLE).
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Saponification and Methylation:
-
Resuspend the TLE in a known volume of a solvent like a chloroform-methanol mixture.
-
Add a solution of sodium methoxide in methanol to the lipid extract.
-
Heat the mixture under reflux for a specified time (e.g., 2 hours at 80-100°C) to convert the fatty acids into their corresponding methyl esters.
-
After cooling, add a non-polar solvent such as hexane to extract the FAMEs.
-
Wash the hexane layer to remove any remaining reactants and dry it over anhydrous sodium sulfate.
-
Evaporate the hexane to concentrate the FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 70°C), ramp up to an intermediate temperature, and then increase at a slower rate to a final high temperature (e.g., 320°C) to elute the very-long-chain fatty acids.
-
Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST and WILEY).
-
Quantify the relative percentage of each fatty acid by integrating the peak area of its corresponding FAME in the total ion chromatogram.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the comparative analysis of fatty acid profiles in marine sponges.
Caption: Experimental workflow for fatty acid profile analysis in marine sponges.
References
Linearity in Focus: A Comparative Guide to the Quantification of (14Z)-14-Eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (14Z)-14-Eicosenoic acid, a monounsaturated omega-9 fatty acid, is critical in various research fields, from neuroscience to metabolic studies. As an important intermediate in the biosynthesis of nervonic acid, a key component of nerve cell membranes, its precise measurement is paramount. This guide provides a comparative overview of the linearity assessment for two common analytical techniques used for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparative Linearity Data
The linearity of an analytical method is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the instrumental response. For the quantification of this compound, both GC-FID and HPLC-UV can achieve excellent linearity, as summarized in the table below. The data presented is a synthesis of typical performance characteristics reported in the literature for long-chain monounsaturated fatty acids.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Typical Correlation Coefficient (r²) | > 0.999[1][2] | > 0.99[1][2][3] |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL (with derivatization) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL (with derivatization) |
| Derivatization | Required (typically to Fatty Acid Methyl Esters - FAMEs) | Often required for UV detection (e.g., phenacyl esters) |
| Precision (RSD%) | < 5% | < 5% |
Experimental Protocols
Detailed below are representative experimental protocols for the linearity assessment of this compound using GC-FID and HPLC-UV.
Protocol 1: Linearity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the steps for the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-FID.
1. Materials and Reagents:
-
This compound standard
-
Methanol (anhydrous)
-
Hexane (HPLC grade)
-
Acetyl chloride
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl heptadecanoate)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Add a constant concentration of the internal standard to each calibration standard.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To 1 mL of each calibration standard, add 2 mL of a freshly prepared solution of methanol:acetyl chloride (20:1 v/v).
-
Seal the vials and heat at 80°C for 1 hour.
-
Allow the vials to cool to room temperature.
-
Add 1 mL of hexane and 2 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
4. GC-FID Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp at 4°C/min to 230°C, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the standard.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear range.
Protocol 2: Linearity Assessment by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This protocol describes the derivatization of this compound to its phenacyl ester for enhanced UV detection and subsequent analysis by HPLC.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
α,p-Dibromoacetophenone (phenacyl bromide)
-
Triethylamine
-
Internal standard (e.g., heptadecanoic acid phenacyl ester)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Add a constant concentration of the internal standard to each calibration standard.
3. Derivatization to Phenacyl Esters:
-
To 100 µL of each calibration standard, add 50 µL of a 10 mg/mL solution of α,p-dibromoacetophenone in acetonitrile and 10 µL of triethylamine.
-
Seal the vials and heat at 80°C for 30 minutes.
-
Allow the vials to cool to room temperature.
4. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound phenacyl ester to the peak area of the internal standard against the concentration of the standard.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear range.
Visualizing the Metabolic Context
This compound is a key intermediate in the elongation pathway of very-long-chain fatty acids. The following diagram illustrates its position in the biosynthesis of nervonic acid from oleic acid.
Caption: Biosynthesis of Nervonic Acid.
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
References
Unraveling the Elusive Isomers of 14-Eicosenoic Acid: A Mass Spectrometry Showdown
A Comparative Guide to the Structural Elucidation of 14-Eicosenoic Acid Isomers for Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of fatty acid isomers is a critical challenge in lipidomics, with profound implications for understanding their diverse biological roles and for the development of targeted therapeutics. 14-Eicosenoic acid (C20:1), a monounsaturated fatty acid, exists as a variety of positional and geometric isomers, each potentially possessing unique physiological functions. Distinguishing these closely related molecules requires sophisticated analytical techniques capable of pinpointing the exact location and configuration of the double bond within the 20-carbon chain. This guide provides a comprehensive comparison of leading mass spectrometry-based methods for the structural elucidation of 14-eicosenoic acid isomers, offering insights into their principles, performance, and the experimental data they generate.
The Contenders: A Trio of Mass Spectrometry Techniques
The differentiation of 14-eicosenoic acid isomers largely hinges on the ability to generate diagnostic fragment ions in the mass spectrometer that are specific to the double bond's position. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) is a cornerstone of fatty acid analysis, its standard electron ionization (EI) often fails to provide this crucial positional information. To address this limitation, several advanced techniques have emerged as powerful tools for isomer-specific lipidomics. Here, we compare three prominent approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic and widely accessible technique that relies on the chromatographic separation of volatile fatty acid derivatives.
-
Paternò-Büchi (PB) Reaction Coupled with Tandem Mass Spectrometry (MS/MS): A photochemical derivatization method that "tags" the double bond, enabling its precise localization through subsequent fragmentation.
-
Advanced Fragmentation Techniques: Ozone-Induced Dissociation (OzID) and Electron Activated Dissociation (EAD): Cutting-edge methods that induce specific fragmentation at the site of unsaturation within the mass spectrometer, often without the need for prior chemical derivatization.
Performance Head-to-Head: A Data-Driven Comparison
The efficacy of each technique can be objectively assessed by examining key performance metrics, including chromatographic resolution and the generation of diagnostic ions. The following tables summarize the expected quantitative data for the analysis of 14-eicosenoic acid methyl ester (14-eicosenoate) isomers.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) of 14-Eicosenoate Isomers
| Isomer | Expected Retention Time (min) | Key EI Fragment Ions (m/z) | Diagnostic Value for Double Bond Position |
| cis-14-Eicosenoate | ~22.5 | 74 (base peak), 55, 69, 87, 294 ([M-32]\⁺), 326 (M\⁺) | Low |
| trans-14-Eicosenoate | ~22.4 | 74 (base peak), 55, 69, 87, 294 ([M-32]\⁺), 326 (M\⁺) | Low |
Note: Retention times are estimates and can vary significantly based on the GC column and temperature program. The EI mass spectra of positional and geometric isomers are often indistinguishable.
Table 2: Paternò-Büchi (PB) Reaction-MS/MS of 14-Eicosenoate Isomers
| Isomer | Precursor Ion (m/z) [M+Acetone+H]\⁺ | Diagnostic Fragment Ions (m/z) |
| 14-Eicosenoic Acid | 369 | Cleavage α to the oxetane ring yields two pairs of diagnostic ions. For the double bond at C14, the expected fragments would be around m/z 255 and 281, and another pair at m/z 115 and 141. |
Note: The m/z values of diagnostic ions are predicted based on the fragmentation of the acetone adduct of a C20:1 fatty acid. The relative abundances of these fragments are typically high, providing clear evidence of the double bond position.
Table 3: Advanced Fragmentation MS/MS of 14-Eicosenoate Isomers
| Technique | Precursor Ion (m/z) | Diagnostic Fragment Ions (m/z) |
| OzID | 311 [M-H]\⁻ | For a double bond at C14, ozonolysis would yield an aldehyde at m/z 253 and a Criegee ion at m/z 73. |
| EAD | Varies with derivatization | EAD generates a series of fragment ions from the cleavage of carbon-carbon bonds along the acyl chain. A gap in this series indicates the position of the double bond. For a Δ14 isomer, a characteristic gap would be observed between fragments containing less than 14 carbons and those containing more. |
Note: OzID and EAD provide highly specific fragmentation patterns that directly correlate to the double bond position. The m/z values of diagnostic ions are dependent on the specific isomer and the ionization mode.
Visualizing the Workflow: From Sample to Structure
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed techniques.
Experimental Protocols: A Guide to Implementation
Detailed and reproducible experimental protocols are paramount for successful structural elucidation. Below are representative methodologies for the key experiments discussed.
Protocol 1: GC-MS Analysis of 14-Eicosenoic Acid Methyl Esters
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a dried lipid extract containing approximately 1 mg of fatty acids, add 2 mL of 2% sulfuric acid in methanol.
-
Seal the vial and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is recommended for the separation of FAME isomers.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
Protocol 2: Paternò-Büchi Reaction and ESI-MS/MS
1. Online Paternò-Büchi Reaction:
-
Prepare a solution of the fatty acid isomer (e.g., 10 µM) in a solvent mixture of acetonitrile, water, and acetone (e.g., 2:1:1 v/v/v).
-
Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer at a flow rate of 1-5 µL/min.
-
Irradiate the ESI emitter tip with a low-pressure mercury lamp (254 nm) positioned approximately 1 cm away to initiate the photochemical reaction.
2. ESI-MS/MS Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte and desired adducts.
-
MS1: Isolate the precursor ion corresponding to the acetone adduct of 14-eicosenoic acid ([M+Acetone+H]\⁺ at m/z 369 or [M+Acetone-H]\⁻ at m/z 367).
-
Collision Energy: Optimize the collision energy (typically 20-40 eV) to induce fragmentation of the oxetane ring and generate diagnostic ions.
-
MS2: Acquire the product ion spectrum to identify the characteristic fragment ions that reveal the double bond position.
Protocol 3: OzID and EAD-MS/MS
1. Sample Preparation and Infusion:
-
For OzID and EAD, the fatty acid can often be analyzed without derivatization. Dissolve the fatty acid isomer in a suitable solvent for ESI (e.g., methanol/water with a small amount of ammonium hydroxide for negative ion mode).
-
Infuse the sample into the ESI source.
2. OzID-MS/MS Conditions:
-
Introduce ozone gas into the collision cell of the mass spectrometer.
-
In MS1, select the precursor ion of 14-eicosenoic acid ([M-H]\⁻ at m/z 311).
-
Allow the ion to react with ozone in the collision cell, leading to cleavage at the double bond.
-
In MS2, analyze the resulting aldehyde and Criegee fragment ions.
3. EAD-MS/MS Conditions:
-
This technique is available on specific high-resolution mass spectrometers.
-
In MS1, select the precursor ion of the derivatized or underivatized 14-eicosenoic acid.
-
Subject the precursor ion to a beam of electrons in the EAD cell to induce fragmentation along the carbon backbone.
-
In MS2, analyze the rich spectrum of fragment ions to identify the characteristic gap corresponding to the double bond location.
Conclusion: Selecting the Right Tool for the Job
The structural elucidation of 14-eicosenoic acid isomers is a challenging yet achievable task with the right analytical tools.
-
GC-MS remains a valuable technique for the quantification of total 14-eicosenoic acid, but it is generally not suitable for pinpointing the double bond position in routine analyses.
-
The Paternò-Büchi reaction coupled with MS/MS offers a robust and specific method for double bond localization. The generation of high-abundance diagnostic ions makes it a reliable choice for isomer identification.
-
OzID and EAD represent the cutting edge of structural lipidomics. These techniques provide unparalleled specificity for determining double bond positions, often with minimal sample preparation. The choice between them will largely depend on instrument availability.
For researchers and drug development professionals, the ability to accurately identify and quantify specific isomers of 14-eicosenoic acid is crucial for elucidating their biological significance and for developing targeted interventions. The mass spectrometry-based methods outlined in this guide provide a powerful arsenal for tackling this analytical challenge, paving the way for a deeper understanding of the intricate world of lipid isomers.
A Comparative Guide to (14Z)-14-Eicosenoic Acid and Other 20-Carbon Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (14Z)-14-Eicosenoic acid with other notable 20-carbon fatty acids. The primary differentiator among these molecules lies in the number and position of their double bonds, which profoundly influences their metabolic fate and biological activity. While extensive research has elucidated the roles of polyunsaturated 20-carbon fatty acids like Arachidonic acid and Eicosapentaenoic acid, this compound remains a comparatively understudied molecule.
Structural and Physicochemical Properties
The fundamental characteristics of this compound and its counterparts are summarized below. The degree of unsaturation and the location of the double bonds are critical determinants of their three-dimensional structure and physical properties.
| Property | This compound | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | Dihomo-γ-linolenic Acid (DGLA) | Mead Acid |
| Chemical Formula | C20H38O2 | C20H32O2 | C20H30O2 | C20H34O2 | C20H34O2 |
| Molecular Weight | 310.51 g/mol | 304.47 g/mol | 302.45 g/mol | 306.48 g/mol | 306.48 g/mol |
| Number of Double Bonds | 1 | 4 | 5 | 3 | 3 |
| Position of Double Bonds | 14 (cis) | 5, 8, 11, 14 (all-cis) | 5, 8, 11, 14, 17 (all-cis) | 8, 11, 14 (all-cis) | 5, 8, 11 (all-cis) |
| Omega Classification | n-6 | n-6 | n-3 | n-6 | n-9 |
| Melting Point (°C) | Data not available | -49.5 | -54 | Data not available | Data not available |
| Known Sources | Sponges, Goldfish[1][2] | Liver, Animal fats[3] | Oily fish, Algae[4] | Organ meats, trace amounts in animal products | Cartilage, synthesized during essential fatty acid deficiency[5] |
Biological Significance and Metabolic Pathways
The biological activities of 20-carbon fatty acids are largely dictated by their conversion into signaling molecules called eicosanoids. This conversion is primarily carried out by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The specific eicosanoids produced depend on the fatty acid substrate and determine the resulting physiological response, which can be either pro-inflammatory or anti-inflammatory.
This compound: There is currently a significant lack of experimental data on the biological activity and metabolism of this compound. As a monounsaturated fatty acid, it is not a direct precursor to the well-characterized prostaglandins and leukotrienes in the same manner as polyunsaturated fatty acids. It is speculated that it could be a product of the elongation of 12(Z)-oleic acid[1][2]. Its potential role in signaling pathways remains to be elucidated.
Arachidonic Acid (AA): AA is a major precursor to a wide range of pro-inflammatory eicosanoids.[6] Metabolism of AA by COX enzymes produces prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2), which are involved in inflammation, pain, fever, and blood clotting.[7] The LOX pathway converts AA into leukotrienes (e.g., LTB4), which are potent chemoattractants for immune cells.[7]
Eicosapentaenoic Acid (EPA): EPA, an omega-3 fatty acid, is a precursor to eicosanoids that are generally less inflammatory or are anti-inflammatory compared to those derived from AA.[8] For instance, EPA is converted to PGE3, which is less inflammatory than PGE2. EPA also competes with AA for the same enzymes, thereby reducing the production of pro-inflammatory AA-derived eicosanoids.[9][10]
Dihomo-γ-linolenic Acid (DGLA): DGLA is a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. The COX pathway metabolizes DGLA to form the 1-series prostaglandins (e.g., PGE1), which have anti-inflammatory properties.[11] However, DGLA can also be elongated to AA, leading to the production of pro-inflammatory 2-series prostaglandins and leukotrienes.[12]
Mead Acid: Mead acid is synthesized from oleic acid in states of essential fatty acid deficiency.[13] It can be metabolized by COX and LOX enzymes to produce eicosanoids like leukotriene C3 and D3.[5] Some of its metabolites, such as 5-oxo-ETrE, can stimulate inflammatory cells.[5]
Metabolic Pathways Visualization
The following diagrams illustrate the known metabolic pathways of the well-characterized 20-carbon fatty acids.
Caption: Metabolic pathway of Arachidonic Acid.
Caption: Metabolic pathway of Eicosapentaenoic Acid.
Caption: Metabolic pathways of Dihomo-γ-linolenic Acid.
Experimental Protocols
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for the extraction and quantification of total fatty acids from biological samples.[14]
a. Sample Preparation:
-
For plasma or serum: 200 µL of the sample is added to 300 µL of dPBS.
-
For tissues: The amount should be empirically determined based on the tissue type. Tissues are homogenized or sonicated in methanol.
-
An internal standard (e.g., a deuterated fatty acid) is added to each sample.
b. Lipid Extraction:
-
Lipids are extracted using a chloroform:methanol (2:1, v/v) solution (Folch method).
-
The mixture is vortexed and centrifuged to separate the layers. The organic (lower) layer containing the lipids is collected.
c. Transesterification:
-
The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as 0.6 M HCl in methanol at 85°C for 1 hour.
d. FAME Extraction:
-
FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane. The hexane layer is collected and dried under nitrogen.
e. GC-MS Analysis:
-
The dried FAMEs are redissolved in a suitable solvent (e.g., hexane).
-
An aliquot of the sample is injected into a GC-MS system equipped with a capillary column (e.g., Elite-5MS).
-
The oven temperature is programmed to separate the FAMEs based on their volatility and polarity.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded to identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.
Cell-Based Assay for Eicosanoid Production
This protocol describes a general method for stimulating cells in culture and measuring the production of eicosanoids.
a. Cell Culture and Stimulation:
-
Adherent cells (e.g., macrophages) are cultured in appropriate multi-well plates until they reach the desired confluency.
-
The cells are then treated with a stimulus (e.g., a calcium ionophore, lipopolysaccharide) to induce the release of fatty acids from the cell membrane and initiate eicosanoid synthesis.
b. Sample Collection:
-
After a specific incubation time, the cell culture supernatant is collected.
c. Eicosanoid Quantification:
-
Eicosanoids in the supernatant can be quantified using various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure the concentration of specific eicosanoids (e.g., PGE2, LTB4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more sensitive and specific method that allows for the simultaneous quantification of a wide range of eicosanoids. The supernatant is first subjected to solid-phase extraction to purify and concentrate the eicosanoids before analysis by LC-MS.
-
d. Intracellular Eicosanoid Localization (EicosaCell Assay):
-
To visualize the intracellular sites of eicosanoid synthesis, the EicosaCell protocol can be employed.
-
After stimulation, cells are fixed and permeabilized.
-
A carbodiimide cross-linker (EDAC) is used to covalently link the newly synthesized eicosanoids to surrounding proteins, immobilizing them at their site of production.
-
Immunofluorescence staining is then performed using primary antibodies specific to the eicosanoid of interest, followed by fluorescently labeled secondary antibodies.
-
The cells are then visualized by fluorescence microscopy to determine the subcellular localization of eicosanoid synthesis.
Conclusion
This compound stands in stark contrast to other 20-carbon fatty acids due to the significant gap in our understanding of its biological role. While fatty acids like Arachidonic acid and Eicosapentaenoic acid are well-established as critical precursors to potent signaling molecules that modulate inflammation and other physiological processes, the metabolic fate and function of this compound remain largely unknown. Its monounsaturated nature suggests it is unlikely to participate directly in the canonical eicosanoid synthesis pathways. Future research is imperative to elucidate the potential metabolic pathways, biological activities, and therapeutic relevance of this under-investigated fatty acid. The experimental protocols provided herein offer a framework for initiating such investigations.
References
- 1. 17.1 Fatty Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 5. Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling enzyme competition in eicosanoid metabolism in macrophage cells using a cybernetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. EicosaCell – An Immunofluorescent-Based Assay to Localize Newly Synthesized Eicosanoid Lipid Mediators at Intracellular Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (14Z)-14-Eicosenoic Acid: A Procedural Guide
The proper disposal of (14Z)-14-Eicosenoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this long-chain fatty acid in accordance with general safety protocols for similar chemical compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Emergency eyewash stations and safety showers should be readily accessible.[4][5]
Key Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids/alkalis, and reducing agents.[4][5][6]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are paramount to prevent accidental reactions.
-
Waste Container: Collect this compound waste in a suitable, clearly labeled, and tightly closed container.[1][3] Glass containers are generally appropriate, while aluminum or galvanized containers should be avoided.[3]
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1][3] The storage area should be designated for hazardous waste.
III. Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
IV. Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this compound or its solutions into the sewer system. [1]
| Waste Type | Recommended Disposal Method |
| Unused/Surplus Product | Transfer to a licensed chemical destruction plant or dispose of by controlled incineration with flue gas scrubbing.[1] |
| Contaminated Materials | Absorbent materials, gloves, and other items contaminated with this compound should be collected in a sealed bag or container and disposed of as chemical waste.[1] |
| Contaminated Packaging | Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be recycled or disposed of as regular waste.[1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
VI. Regulatory Compliance
It is imperative to adhere to all applicable country, federal, state, and local regulations regarding chemical waste disposal.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the collection of chemical waste.
This guide is intended to provide essential information based on available safety data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound if available and consult with your EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling (14Z)-14-Eicosenoic acid
Personal Protective Equipment (PPE)
When handling (14Z)-14-Eicosenoic acid, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | A laboratory coat. |
| Respiratory | Not generally required under normal use with adequate ventilation. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
-
Prevent the formation of aerosols.
Storage:
-
Store in a cool, dry place, away from direct sunlight and sources of ignition.
-
Keep containers tightly sealed to prevent oxidation and contamination.
-
This compound is typically stored at -20°C for long-term stability[1].
-
Store separately from strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Unused this compound and any solutions containing it should be treated as chemical waste.
-
Contaminated materials such as gloves, pipette tips, and absorbent pads should also be disposed of as chemical waste.
Disposal Procedure:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
The waste container should be made of a material compatible with fatty acids.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials[2].
-
Follow your institution's and local regulations for the final disposal of chemical waste. Do not pour down the drain[2].
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
